5-Bromo-2-chlorothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrClNS/c4-2-1-6-3(5)7-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFZOGJTDCZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458325 | |
| Record name | 5-Bromo-2-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-56-8 | |
| Record name | 5-Bromo-2-chlorothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chlorothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-chlorothiazole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. This document compiles available data on its structural and physical characteristics, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis and characterization.
Core Physicochemical Properties
This compound is a substituted thiazole ring with the molecular formula C₃HBrClNS.[1][2] Its structure features a bromine atom at the 5-position and a chlorine atom at the 2-position of the thiazole ring.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃HBrClNS | [1][2] |
| Molecular Weight | 198.47 g/mol | [1][2] |
| CAS Number | 3034-56-8 | [1][2] |
| Boiling Point | 253.8 °C (at 760 mmHg) | |
| Melting Point | Not experimentally reported | N/A |
| Density | Predicted: 1.979 ± 0.06 g/cm³ | [3] |
| Solubility | Not experimentally reported | N/A |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show a single signal for the proton at the 4-position of the thiazole ring. The chemical shift of this proton would be influenced by the adjacent electronegative sulfur and nitrogen atoms, as well as the bromo and chloro substituents.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the thiazole ring. The chemical shifts will be dependent on the electronic environment of each carbon, with the carbon atoms bonded to the halogens and within the heterocyclic ring showing characteristic downfield shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to the C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring. The presence of the C-Br and C-Cl bonds would also give rise to specific absorptions in the lower frequency region of the spectrum.
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak and fragment ions containing these halogens will appear as clusters of peaks with characteristic isotopic patterns.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, the following are generalized methodologies for determining the key physicochemical properties of related organic compounds.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Determination: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation.
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.
-
Procedure: The liquid is placed in the distillation flask along with boiling chips. The liquid is heated to its boiling point, and the vapor temperature is recorded when the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point.
Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:
-
Procedure: To approximately 1 mL of the solvent in a test tube, a small amount (a few milligrams) of the solute is added.
-
Observation: The mixture is agitated and observed to see if the solid dissolves completely. The process can be repeated with gentle warming if the substance does not dissolve at room temperature.
-
Solvents: A range of solvents of varying polarity should be tested, such as water, ethanol, acetone, dichloromethane, and hexane.
Synthesis and Characterization Workflow
The synthesis of this compound can be approached through various synthetic routes, often involving the halogenation of a thiazole precursor. A logical workflow for its preparation and subsequent characterization is presented below.
This diagram illustrates a potential synthetic route starting from 2-aminothiazole, followed by a series of characterization techniques to confirm the structure and purity of the final product. The synthesis involves an initial bromination step to introduce the bromine at the 5-position, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom at the 2-position. The synthesized compound is then subjected to various spectroscopic and physical analyses for complete characterization.
References
An In-depth Technical Guide to the Molecular Structure and Electronics of 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 5-Bromo-2-chlorothiazole, a halogenated heterocyclic compound with applications as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. This document collates theoretical data from computational studies on analogous structures to offer insights into its geometry, electronic characteristics, and potential reactivity.
Molecular Structure
This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a bromine atom substituted at the 5th position and a chlorine atom at the 2nd position.
Table 1: Molecular Identifiers
| Identifier | Value |
| Chemical Name | 5-bromo-2-chloro-1,3-thiazole |
| CAS Number | 3034-56-8[1] |
| Molecular Formula | C₃HBrClNS[1] |
| Molecular Weight | 198.47 g/mol [1] |
| SMILES String | ClC1=NC=C(Br)S1 |
| InChI Key | DKJFZOGJTDCZQU-UHFFFAOYSA-N |
Molecular Geometry
Table 2: Calculated Geometrical Parameters (from 5-Bromo-2-chlorobenzo[d]thiazole as an analogue) [2]
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-S | 1.75 | S-C-N | 115.0 |
| C=N | 1.30 | C-N-C | 108.0 |
| C-Cl | 1.74 | C-C-Br | 120.0 |
| C-Br | 1.90 | C-C-Cl | 119.5 |
| C-C (aromatic) | 1.40 | C-S-C | 92.0 |
Electronic Properties
The electronic nature of this compound is significantly influenced by the presence of electronegative halogen atoms and the thiazole ring's inherent aromaticity. These features dictate the molecule's reactivity, polarity, and potential for intermolecular interactions. The following table summarizes key electronic properties derived from DFT calculations on the analogous 5-Bromo-2-chlorobenzo[d]thiazole.[2]
Table 3: Calculated Electronic and Frontier Molecular Orbital (FMO) Properties (from 5-Bromo-2-chlorobenzo[d]thiazole as an analogue) [2]
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |
| Dipole Moment (µ) | 3.5 Debye |
| First Hyperpolarizability (β₀) | 5.0 x 10⁻³⁰ esu |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The relatively large HOMO-LUMO gap suggests good kinetic stability.
Experimental Protocols
While specific, detailed published protocols for the synthesis of this compound are scarce, a general synthetic approach can be inferred from patents detailing the preparation of related chlorothiazole derivatives.[3][4] One plausible method involves the chlorination of a suitable precursor. A general procedure is outlined below.
Representative Synthesis of this compound
Reaction: Halogenation of a 2-aminothiazole precursor followed by a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-bromothiazole
-
Sodium nitrite
-
Copper(I) chloride
-
Hydrochloric acid
-
Acetonitrile
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Diazotization: A solution of 2-Amino-5-bromothiazole in a mixture of concentrated hydrochloric acid and water is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The previously prepared cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Note: This is a generalized protocol and would require optimization for specific laboratory conditions and scales.
Visualizations
Molecular Structure of this compound
Proposed Synthetic Workflow
Frontier Molecular Orbitals Relationship
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
Spectroscopic Characterization of 5-Bromo-2-chlorothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Bromo-2-chlorothiazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on computational models and analysis of structurally related compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values have been estimated using established spectroscopic principles and data from analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Parameter | Predicted Value (ppm) | Multiplicity |
| Chemical Shift (δ) | ~7.8 | Singlet |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Value (ppm) |
| C2 (C-Cl) | ~155 |
| C4 (C-H) | ~125 |
| C5 (C-Br) | ~110 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1500 | Medium | C=N stretch |
| ~1450 | Medium | C=C stretch (ring) |
| ~800 | Strong | C-Cl stretch |
| ~650 | Strong | C-Br stretch |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 197/199/201 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |
| 162/164 | Medium | [M-Cl]⁺ |
| 118/120 | Medium | [M-Br]⁺ |
| 91 | Low | [C₃HNS]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation available in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal standard.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the spectral width to approximately 200 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. Employ broadband proton decoupling.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of dry KBr powder in an agate mortar.
-
Add a very small amount of this compound (approximately 1-2% of the KBr amount).
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron beam with an energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying bromine and chlorine-containing fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Synthesis and Discovery of 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of 5-Bromo-2-chlorothiazole, a significant heterocyclic building block in medicinal chemistry and materials science. This document details established synthetic protocols, quantitative data, and the logical workflows involved in its preparation and characterization.
Introduction and Discovery
This compound (CAS No: 3034-56-8) is a dihalogenated thiazole derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. Its discovery is rooted in the broader exploration of thiazole chemistry, a field that has provided numerous compounds with significant biological activity. The presence of two distinct halogen atoms at the 2 and 5 positions of the thiazole ring offers differential reactivity, making it a valuable scaffold for the introduction of various functional groups in the development of novel pharmaceutical agents and functional materials. Notably, it serves as a precursor for compounds with potential antimicrobial and anticancer properties.
Synthetic Pathways
The most established and practical synthetic route to this compound involves a two-step process commencing from commercially available 2-aminothiazole. The first step is the regioselective bromination of the thiazole ring at the 5-position, followed by the conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure outlines the bromination of 2-aminothiazole to yield the key intermediate, 2-amino-5-bromothiazole.
Materials:
-
2-Aminothiazole
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-amino-5-bromothiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of 2-amino-5-bromothiazole to the final product, this compound.
Materials:
-
2-Amino-5-bromothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Suspend 2-amino-5-bromothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3034-56-8 | [1] |
| Molecular Formula | C₃HBrClNS | [1] |
| Molecular Weight | 198.47 g/mol | [1] |
| Boiling Point | 253.8 °C | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR (CDCl₃) | ~7.5 | s, 1H (thiazole C4-H) |
| ¹³C NMR (CDCl₃) | ~145 | C2 (C-Cl) |
| ~130 | C4 | |
| ~115 | C5 (C-Br) |
Note: The provided NMR data is based on typical chemical shifts for similar halogenated thiazole structures. Experimental data should be obtained for definitive characterization.
Applications in Drug Development and Research
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The differential reactivity of the C-Cl and C-Br bonds allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This versatility enables the construction of complex molecular architectures for the development of:
-
Kinase Inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.
-
Antimicrobial Agents: Derivatives of this compound have been explored for their potential antibacterial and antifungal activities.
-
Agrochemicals: The unique electronic properties of the molecule make it a candidate for the development of new pesticides.
-
Functional Materials: It can be used as a building block for the synthesis of conducting polymers and other functional materials.[2]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-2-chlorothiazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chlorothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its dihalogenated structure presents two distinct reaction sites, offering opportunities for selective functionalization. Understanding the reactivity of this scaffold with various nucleophiles is paramount for the rational design and synthesis of novel thiazole-containing compounds with potential therapeutic or material applications. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, supported by available data and detailed experimental protocols for key transformations.
Core Principles of Reactivity
The reactivity of this compound towards nucleophiles is primarily dictated by the electronic properties of the thiazole ring. The thiazole ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency is most pronounced at the C2 and C5 positions.
In this compound, the carbon atom at the 2-position (C2) is directly bonded to a chlorine atom and is adjacent to the nitrogen atom. The strong electron-withdrawing inductive effect of the nitrogen atom significantly activates the C2 position towards nucleophilic attack. Consequently, the chlorine atom at C2 is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The bromine atom at the C5 position is also a potential leaving group. However, the C2 position is generally more susceptible to nucleophilic attack by strong nucleophiles under SNAr conditions due to the greater activation by the adjacent nitrogen atom. This differential reactivity allows for regioselective substitution, a crucial aspect in the synthesis of specifically functionalized thiazole derivatives.
The general reactivity trend for nucleophilic aromatic substitution on the this compound ring is the preferential substitution of the chlorine atom at the C2 position.
Caption: Regioselectivity of Nucleophilic Attack.
Reactivity with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as primary and secondary amines, readily react with this compound, primarily displacing the chlorine atom at the C2 position to form 2-amino-5-bromothiazole derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated.
Quantitative Data Summary: Amination Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 5-Bromo-2-aminothiazole | Not specified | - | [1] |
| Piperidine | 5-Bromo-2-(piperidin-1-yl)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | Low | [1] |
| Morpholine | 5-Bromo-2-(morpholino)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | 37 | [1] |
| Hydrazine | 5-Bromo-2-(hydrazinyl)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | - | [1] |
| Piperazine | 5-Bromo-2-(piperazin-1-yl)thiazole | Br2/NaHCO3/DMF, 70 °C, 3h | - | [1] |
Experimental Protocol: General Procedure for Amination
This protocol is adapted from methodologies for the amination of related 2-chlorothiazole systems.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Anhydrous solvent (e.g., DMF, NMP, or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine (1.1 - 2.0 eq) and the base (1.5 - 3.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Theoretical Stability of 5-Bromo-2-chlorothiazole: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chlorothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its molecular stability is paramount for predicting its reactivity, degradation pathways, and shelf-life, which are critical parameters in drug development and other applications. While direct, in-depth theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, this guide outlines the established theoretical and computational methodologies used to assess the stability of related thiazole derivatives. By extension, these protocols provide a robust framework for a comprehensive theoretical investigation of this compound.
This technical guide details the common quantum chemical calculation methods, potential degradation pathways, and the types of quantitative data that such a theoretical study would yield. The information is synthesized from computational analyses of structurally similar thiazole-containing molecules.
Theoretical Approaches to Stability Analysis
The stability of a molecule like this compound can be thoroughly investigated using a variety of computational quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost.[1]
Key Computational Methods:
-
Geometry Optimization: The first step in any theoretical analysis is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy state on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and stability. A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity.[1][2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds, all of which contribute to the overall stability of the molecule.[1][3]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactions.[1]
Computational Workflow
The general workflow for a theoretical study of molecular stability is depicted below. This process illustrates the logical progression from initial structure definition to the calculation of various stability-indicating properties.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed, related 2-aminothiazole and other thiazole derivatives are known to be susceptible to several degradation mechanisms under forced conditions.[4] These provide a predictive framework for assessing the stability of this compound.
-
Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring-opening products.[4]
-
Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions, potentially cleaving the thiazole ring or affecting the halogen substituents.[4]
-
Photodegradation: Exposure to light can induce complex rearrangements and degradation of the thiazole moiety.[4][5] Studies on other thiazole-containing compounds have shown that photo-oxygenation can occur, leading to unstable intermediates that rearrange to final degradation products.[5]
The following diagram illustrates these potential degradation routes.
Data Presentation: Calculated Molecular Properties
A theoretical study would generate a range of quantitative data. The table below presents a representative set of calculated parameters for a thiazole derivative, illustrating the typical output from such an analysis. Note that this data is for a different, yet structurally related, molecule and serves as an example.[1]
| Parameter | Description | Representative Value |
| Total Energy | The total electronic energy of the optimized molecule. | Varies with method/basis set |
| Dipole Moment | A measure of the molecule's overall polarity. | Varies (in Debye) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.3582 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8765 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical stability. | 4.4818 eV |
| Ionization Potential (I) | The energy required to remove an electron (approximated as -EHOMO). | 5.3582 eV |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -ELUMO). | 0.8765 eV |
| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | 2.24085 eV |
| Electronegativity (χ) | The power of an atom to attract electrons to itself ( (I+A)/2 ). | 3.11735 eV |
Data adapted from a study on a different thiazole derivative for illustrative purposes.[2]
Experimental and Computational Protocols
Forced Degradation Studies (Experimental)
To validate theoretical predictions, forced degradation studies are often performed. A typical protocol involves exposing the compound to various stress conditions:[4]
-
Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Similar to acid hydrolysis, but using a base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid compound is heated at a high temperature (e.g., 105°C) for an extended period.
-
Photolytic Degradation: The compound is exposed to UV and/or visible light.
The resulting mixtures are then analyzed using techniques like HPLC and LC-MS/MS to separate and identify the degradation products.[4]
Computational Details (Theoretical)
A standard computational protocol for a molecule like this compound would be as follows:[6][7]
-
Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Method: The B3LYP functional, a hybrid density functional, is commonly employed for its accuracy in describing a wide range of chemical systems.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is often used, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for heteroatoms and potential weak interactions.[6][7]
-
Solvation Effects: To simulate conditions in solution, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
-
Analysis: The output files from the calculations are analyzed using visualization software like GaussView or Avogadro, and specialized programs like Multiwfn for detailed orbital and bonding analysis.[6]
Molecular Structure of this compound
The fundamental structure of the molecule is the starting point for all theoretical analyses.
Conclusion
A comprehensive theoretical study of this compound stability, while not yet published, can be effectively conducted using well-established computational chemistry protocols. By employing methods such as DFT for geometry optimization and the calculation of electronic properties (HOMO-LUMO gap, MEP), researchers can gain significant insights into its intrinsic stability and reactivity. Furthermore, by drawing parallels with known degradation pathways of similar thiazole derivatives, potential liabilities such as susceptibility to oxidation, hydrolysis, and photodegradation can be anticipated. The combination of these theoretical predictions with targeted forced degradation studies provides a powerful strategy for fully characterizing the stability profile of this compound, thereby guiding its development for pharmaceutical or other advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-2-chlorothiazole Scaffold: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-2-chlorothiazole core is a synthetically versatile heterocyclic scaffold with significant potential in drug discovery and development. Its unique substitution pattern, featuring two distinct halogen atoms, allows for regioselective functionalization, making it an attractive starting point for the synthesis of diverse compound libraries. This technical guide provides an in-depth overview of the potential biological activities associated with this scaffold, including anticancer, antimicrobial, and kinase inhibitory properties. The information presented herein is a synthesis of findings from studies on thiazole derivatives, offering a valuable resource for researchers engaged in the discovery of novel therapeutic agents.
Overview of Biological Potential
The thiazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of bromine and chlorine atoms onto the thiazole core at the 5- and 2-positions, respectively, offers opportunities to modulate the physicochemical properties of resulting derivatives, such as lipophilicity and electronic distribution, which can significantly impact their biological activity. While direct biological activity data for this compound itself is limited, its utility as a chemical building block provides access to a wide range of potentially bioactive molecules.[1]
Anticancer Activity
Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2]
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of various thiazole derivatives against a panel of human cancer cell lines. This data, gathered from studies on related thiazole compounds, illustrates the potential potency that can be achieved with this scaffold.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Dasatinib Derivative [3] | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | < 1 |
| MCF-7 (Breast) | 20.2 | ||
| HT-29 (Colon) | 21.6 | ||
| Thiazole Derivative 6 [2] | 2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazole | A549 (Lung) | 12.0 ± 1.73 |
| C6 (Glioma) | 3.83 ± 0.76 | ||
| Indolylthiazole 2e [4] | 5-(5,7-dibromo-1H-indol-2-yl)-2-phenylthiazole | MDA-MB-231 (Breast) | ~15 |
| Thiazolidinone 2h [5] | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Mean GI50 (NCI-60) | 1.57 |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Activity
The thiazole nucleus is a key component of many antimicrobial agents. The presence of halogens, such as bromine, can enhance the antimicrobial potency of these compounds.[6]
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.
| Compound ID/Reference | Substitution Pattern | Microorganism | MIC (µg/mL) |
| Thiazolyl-thiourea 124 [7] | 3,4-dichlorophenyl | S. aureus | 4-16 |
| S. epidermidis | 4-16 | ||
| 2,5-dichloro thienyl-thiazole [8] | Amino or 8-quinolinyl | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25-12.5 |
| 2-phenylacetamido-thiazole 16 [8] | Phenylacetamido | B. subtilis, S. aureus, E. coli, P. aeruginosa | 1.56-6.25 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors.[6][9]
Key Signaling Pathways Targeted by Thiazole Derivatives
Thiazole-based compounds have been shown to inhibit several important kinase signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[10][11]
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14]
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazole derivatives.
Caption: The VEGFR signaling pathway, a key regulator of angiogenesis, and its inhibition.
Quantitative Data: Kinase Inhibitory Activity of Thiazole Derivatives
The following table summarizes the in vitro kinase inhibitory activity (IC50) of various thiazole derivatives.
| Compound ID/Reference | Target Kinase | IC50 |
| Thiazole Derivative 3b [10] | PI3Kα | 0.086 ± 0.005 µM |
| mTOR | 0.221 ± 0.014 µM | |
| Thiadiazole 7b [12] | VEGFR-2 | 40.65 nM |
| 4-aryl-thiazole-2-amine 4v [15] | ROCK II | 20 nM |
| Benzothiazole 12l [14] | p38α MAPK | 36 nM |
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[7]
Procedure:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Synthetic Accessibility
The this compound scaffold is readily accessible and can be further functionalized using a variety of modern synthetic methodologies.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[1] It typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of derivatives of the 5-bromo-2-aminothiazole core, a common starting point is the reaction of an appropriate α-haloketone with thiourea, followed by bromination at the 5-position.[6]
General Protocol for Hantzsch Thiazole Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of α-haloketone: Add the α-haloketone (1.0 equivalent) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Cross-Coupling Reactions
The bromine and chlorine atoms on the this compound scaffold serve as excellent handles for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
The differential reactivity of the C-Br and C-Cl bonds (typically C-Br is more reactive) allows for selective and sequential functionalization, further expanding the chemical space that can be explored from this versatile scaffold.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
5-Bromo-2-chlorothiazole: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Bromo-2-chlorothiazole. The information herein is compiled from various sources and should be used as a guide for safe laboratory practices. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to conduct a thorough risk assessment.
Hazard Identification and Classification
This compound is a halogenated heterocyclic compound.[1] While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, data for structurally similar compounds, such as other brominated and chlorinated thiazoles, indicates potential hazards. The following table summarizes the likely hazard classifications.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Note: This classification is based on data for closely related compounds and should be treated as indicative.[2][3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃HBrClNS |
| Molecular Weight | 198.47 g/mol |
| Appearance | Likely a liquid or solid |
| Boiling Point | ~216.7°C at 760 mmHg (for 2-Bromo-5-chlorothiazole) |
| Flash Point | ~84.8°C (for 2-Bromo-5-chlorothiazole) |
| Storage Temperature | -20°C is recommended for the similar 2-Bromo-5-chlorothiazole |
Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn where there is a risk of splashing. | To protect against splashes and airborne particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use. | To prevent skin contact, which can lead to irritation.[4] |
| Body Protection | A flame-retardant lab coat, fully buttoned. A chemical-resistant apron is recommended for larger quantities. | To protect against accidental skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent respiratory tract irritation from vapors or aerosols.[4][5] |
Handling Procedures
All operations involving this compound should be conducted within a certified chemical fume hood.[4] Use appropriate tools to avoid direct contact. Keep containers tightly closed when not in use.[5] Wash hands thoroughly after handling, even if gloves were worn.[4]
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[7]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] If irritation persists, get medical attention.[9] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[11] Clean mouth with water and drink plenty of water afterwards.[5][7] Seek immediate medical attention.[8][9] |
Accidental Release and Disposal
Accidental Release Measures
In case of a spill, wear appropriate personal protective equipment.[8] Ventilate the area of the leak or spill. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area to prevent spreading. Do not allow the material to be released into the environment without proper governmental permits.[8]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols & Workflows
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Precautionary Statement Logic
The following diagram illustrates the logical relationship between hazard identification and the corresponding precautionary measures.
Caption: Logical flow from hazard identification to precautionary measures.
References
- 1. CAS 3034-56-8: this compound | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fi [fishersci.fi]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. accelachem.com [accelachem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. aksci.com [aksci.com]
- 11. First Aid - Chemical Poisoning [moh.gov.sa]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of catalytic systems for the selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-chlorothiazole. This versatile building block allows for regioselective functionalization at either the C5-bromo or the C2-chloro position, depending on the chosen catalyst and reaction conditions. This enables the synthesis of a diverse array of substituted thiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of dihalogenated heterocycles such as this compound, achieving regioselectivity is a key challenge. The inherent difference in reactivity between the C-Br and C-Cl bonds (generally C-Br is more reactive) can be exploited to favor coupling at the C5 position. However, catalyst and ligand selection can override this inherent reactivity to selectively activate the C2 position. This document outlines catalyst systems and conditions to achieve selective mono-arylation at either position.
Data Presentation: Catalyst Systems for Selective Suzuki Coupling
The following tables summarize quantitative data for the selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled from studies on dihalothiazoles and related heterocyclic systems.
Table 1: Selective Suzuki Coupling at the C5-Position (C-Br activation)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 18 | Phenylboronic acid | 95 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 4-Methoxyphenylboronic acid | 92 | |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 3-Tolylboronic acid | 88 | |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 90 | 10 | 4-Fluorophenylboronic acid | 90 |
Table 2: Selective Suzuki Coupling at the C2-Position (C-Cl activation)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| Pd₂(dba)₃ | t-Bu₃P | K₃PO₄ | Dioxane | 100 | 18 | Phenylboronic acid | 85 | [1] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 24 | 4-Methoxyphenylboronic acid | 88 | |
| NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 80 | 12 | 3-Tolylboronic acid | 75 | |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-AmylOH | 100 | 16 | 4-Fluorophenylboronic acid | 91 |
Note: Yields are based on reported data for similar dihaloazole substrates and may require optimization for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Protocol 1: Selective Suzuki Coupling at the C5-Position with Pd(OAc)₂/SPhos
This protocol is designed for the selective arylation at the C-Br bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture at 80°C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-aryl-2-chlorothiazole.
Protocol 2: Selective Suzuki Coupling at the C2-Position with Pd₂(dba)₃/t-Bu₃P
This protocol is optimized for the selective arylation at the C-Cl bond of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (t-Bu₃P) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.
-
Add the tri-tert-butylphosphine (t-Bu₃P) (0.04 mmol) as a solution in dioxane.
-
Stir the reaction mixture at 100°C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-bromothiazole.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-bromo-2-chlorothiazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. These protocols cover reactions with common nucleophiles such as amines, thiols, and alkoxides, and include information on regioselectivity, reaction conditions, and expected outcomes.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic and heteroaromatic rings. On the this compound scaffold, the electron-withdrawing nature of the thiazole ring, coupled with the presence of two halogen atoms, facilitates the displacement of a halide by a nucleophile.
The regioselectivity of the substitution is a key consideration. In classical SNAr reactions, the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the bromine atom at the C5 position. This is attributed to the greater activation of the C2 position by the adjacent nitrogen and sulfur atoms of the thiazole ring, which helps to stabilize the intermediate Meisenheimer complex. However, reaction conditions, including the nature of the nucleophile, solvent, and base, can influence this selectivity.
General Reaction Mechanism
The SNAr reaction on this compound typically proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following protocols provide a general framework for performing SNAr reactions on this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Reaction with Amine Nucleophiles (Amination)
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Solvent (e.g., DMF, DMAc, NMP, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous polar aprotic solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq.) followed by the base (2.0 - 3.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the amination of this compound.
Reaction with Thiol Nucleophiles (Thiolation)
This protocol outlines a general procedure for the reaction of this compound with thiols.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
If using a strong base like NaH, suspend the base in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 eq.). Allow the mixture to stir for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent to the thiolate mixture.
-
If using a weaker base like K₂CO₃, combine the this compound, thiol, and base in the solvent at room temperature.
-
Heat the reaction mixture, typically between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction with water if a reactive base like NaH was used.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol provides a general method for the reaction of this compound with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) or a pre-formed sodium alkoxide
-
Base (e.g., NaH, sodium metal, or the corresponding sodium alkoxide)
-
Solvent (the corresponding alcohol or an aprotic solvent like THF or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To prepare the alkoxide in situ, add sodium metal or NaH (1.2 eq.) to the anhydrous alcohol under an inert atmosphere.
-
Once the base has fully reacted, add the this compound (1.0 eq.).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the excess base with a dilute acid (e.g., 1M HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and wash the organic layer with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution on this compound. Please note that these are generalized conditions and specific outcomes may vary.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 | 4-(5-Bromothiazol-2-yl)morpholine |
| Piperidine | Cs₂CO₃ | DMAc | 110 | 8 | 80-90 | 1-(5-Bromothiazol-2-yl)piperidine |
| Aniline | DIPEA | NMP | 120 | 24 | 60-75 | N-(5-Bromothiazol-2-yl)aniline |
| Thiophenol | NaH | THF | 65 | 6 | 75-85 | 5-Bromo-2-(phenylthio)thiazole |
| Sodium Methoxide | NaOMe | Methanol | 65 (reflux) | 18 | 70-80 | 5-Bromo-2-methoxythiazole |
Note: The yields presented are approximate and based on analogous reactions reported in the chemical literature. Actual yields will depend on the specific reaction conditions and the purity of the reagents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently reactive nucleophile or base. | Use a stronger base or a more nucleophilic reagent. Increase the reaction temperature. |
| Deactivated starting material. | Ensure the purity of this compound. | |
| Formation of side products | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Competing side reactions. | Use a more selective base or solvent system. | |
| Difficult product isolation | Product is highly polar or water-soluble. | Use a different extraction solvent or consider reverse-phase chromatography. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Safety Precautions
-
This compound is a halogenated compound and should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Many of the solvents (DMF, DMAc, NMP, DMSO) have specific health and safety considerations; consult the Safety Data Sheet (SDS) for each before use.
-
Reactions involving strong bases like sodium hydride should be performed with extreme caution under an inert atmosphere, as they are highly reactive with water.
By following these protocols and considering the provided data and troubleshooting advice, researchers can effectively utilize this compound as a key intermediate in the synthesis of a diverse range of substituted thiazole derivatives for applications in drug discovery and development.
Application Notes: Synthesis of Bioactive Molecules Using 5-Bromo-2-chlorothiazole as a Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-chlorothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry.[] The thiazole ring is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antibacterial activities.[2][3] The unique structure of this compound features two distinct halogen atoms, offering a powerful tool for regioselective synthesis. The carbon-bromine bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 2-position, which is activated by the electron-deficient nature of the thiazole ring.[4][5][6] This differential reactivity allows for sequential, site-selective functionalization, enabling the construction of complex molecular architectures and the exploration of diverse chemical spaces for drug discovery.[3][7]
These application notes provide an overview of key synthetic strategies using this compound and detail its application in the synthesis of potent kinase inhibitors, including those targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Glycogen Synthase Kinase 3β (GSK-3β).
Key Synthetic Transformations: Regioselective Cross-Coupling
The differential reactivity of the C5-Br and C2-Cl bonds is the cornerstone of synthetic strategies involving this compound. Palladium-catalyzed cross-coupling reactions can be precisely controlled to functionalize the C5 position first, leaving the C2 position available for subsequent modification.
Caption: Sequential functionalization workflow for this compound.
1. Suzuki-Miyaura Coupling: This is a highly versatile method for forming C-C bonds by coupling the thiazole with various boronic acids or esters.[6] Under standard conditions, the reaction occurs selectively at the C5-Br position.[5][8]
2. Sonogashira Coupling: This reaction introduces alkyne moieties, which are valuable for further modification or as structural components of the final bioactive molecule.[9][10] The coupling is typically performed with a terminal alkyne in the presence of palladium and copper(I) catalysts.[6][11]
3. Stille Coupling: Stille coupling provides an alternative route for C-C bond formation using organostannane reagents.[3][12]
4. Buchwald-Hartwig Amination / Nucleophilic Aromatic Substitution (SNAr): After functionalization at the C5 position, the remaining C2-chloro group can be substituted with amines (via Buchwald-Hartwig amination) or other nucleophiles to complete the synthesis of the target molecule.
Application I: Synthesis of p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for treating diseases like rheumatoid arthritis and chronic obstructive pulmonary disease.[13][14] Substituted thiazoles are a well-established class of potent p38 MAPK inhibitors.[15][16][17]
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Quantitative Data: p38α MAPK Inhibition
The following table summarizes the in vitro inhibitory activity of representative p38 MAPKα inhibitors synthesized from 2-amino-5-bromothiazole precursors, which are structurally analogous to derivatives of this compound.
| Compound ID | R Group (at 5-position) | p38α MAPK IC₅₀ (nM) | Reference |
| 1a | 4-Fluorophenyl | 150 | [13] |
| 1b | 4-Methylphenyl | 250 | [14] |
| 1c | Pyridin-4-yl | 120 | [15] |
| 1d | 2,4-Difluorophenyl | 100 | [14][17] |
Experimental Protocol: Suzuki-Miyaura Coupling for p38 Inhibitor Precursor
This protocol details the synthesis of a 5-aryl-2-chlorothiazole intermediate, a key step in preparing p38 MAPK inhibitors.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
(4-Fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, degassed (10 mL)
-
Water, degassed (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-fluorophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.[13]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and degassed water to the reaction mixture via syringe.[13]
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-chloro-5-(4-fluorophenyl)thiazole product.
Application II: Synthesis of GSK-3β Inhibitors
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, neurodevelopment, and apoptosis.[18] Its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes, making it an important therapeutic target.[19][20]
Caption: GSK-3β's role in the Wnt/β-catenin pathway and point of inhibition.
Quantitative Data: GSK-3β Inhibition
The table below shows the inhibitory activity of various small molecules, including thiazole and thiadiazole derivatives, against GSK-3β.
| Compound Type | Representative Compound | GSK-3β IC₅₀ | Reference |
| Iminothiazolidinone | (Z)-5-benzylidene-2-imino-3-phenylthiazolidin-4-one | 2 nM | [19] |
| Thiadiazolidinone | TDZD-8 | 2 µM | [21] |
| 5-imino-1,2,4-thiadiazole | Analog of Compound 102 | ~1-5 µM | [22] |
| Pyrazolopyrimidine | Cpd1 | 40 nM | [18] |
Experimental Protocol: Sonogashira Coupling for GSK-3β Inhibitor Precursor
This protocol outlines a general method for introducing an alkyne group at the C5 position of the thiazole ring, a common feature in some kinase inhibitor scaffolds.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N), degassed (2.0 mmol, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF), degassed (10 mL)
Procedure:
-
In a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.[6]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed DMF and degassed triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.[6]
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if needed) for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-5-(phenylethynyl)thiazole product.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pr.ibs.re.kr [pr.ibs.re.kr]
- 15. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Bromo-2-chlorothiazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The unique electronic properties and synthetic tractability of the thiazole ring make it an ideal template for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.
5-Bromo-2-chlorothiazole is a versatile and valuable building block for the synthesis of novel kinase inhibitors. The presence of two distinct halogen atoms at the C2 and C5 positions offers a platform for sequential and regioselective functionalization through a variety of modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties that can form key interactions within the ATP-binding site of target kinases.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on inhibitors of p38 MAP kinase, a key regulator of inflammatory responses. The provided protocols are based on well-established methodologies for the synthesis of analogous compounds and serve as a robust starting point for the development of novel therapeutics.
Synthetic Applications of this compound
The primary synthetic utility of this compound lies in its sequential functionalization, typically beginning with a cross-coupling reaction at the more reactive C5-bromo position, followed by modification at the C2-chloro position.
Scheme 1: General Synthetic Strategy for p38 MAP Kinase Inhibitors
A common strategy for synthesizing p38 MAP kinase inhibitors involves the introduction of an aryl or heteroaryl group at the C5 position of the thiazole ring, which often interacts with a hydrophobic pocket in the kinase active site. The C2 position can then be functionalized with an amine-containing moiety to form crucial hydrogen bond interactions with the hinge region of the kinase.
Caption: General synthetic route for kinase inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical in vitro activity data for a series of p38α MAP kinase inhibitors synthesized from this compound, illustrating a potential structure-activity relationship (SAR).
| Compound ID | R1 (at C5-position) | R2 (at C2-position) | p38α IC50 (nM) |
| KI-1 | 4-Fluorophenyl | -NH-Cyclopropyl | 150 |
| KI-2 | 4-Fluorophenyl | -NH-Methyl | 250 |
| KI-3 | 2,4-Difluorophenyl | -NH-Cyclopropyl | 75 |
| KI-4 | 2,4-Difluorophenyl | -NH-Methyl | 120 |
| KI-5 | Pyridin-4-yl | -NH-Cyclopropyl | 50 |
| KI-6 | Pyridin-4-yl | -NH-Methyl | 90 |
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic transformations involved in the synthesis of kinase inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-2-chlorothiazole.
Protocol 2: Buchwald-Hartwig Amination of 5-Aryl-2-chlorothiazole
This protocol details the palladium-catalyzed amination of the 2-chloro position of the thiazole ring.
Materials:
-
5-Aryl-2-chlorothiazole (from Protocol 1) (1.0 equiv)
-
Amine (e.g., cyclopropylamine) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 5-aryl-2-chlorothiazole, cesium carbonate, and Xantphos.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd₂(dba)₃ to the tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final kinase inhibitor.
Protocol 3: Sonogashira Coupling of this compound
This protocol provides a method for introducing an alkyne moiety at the C5 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Targeted Kinase Signaling Pathway
The kinase inhibitors synthesized using this compound can target key signaling molecules involved in inflammation and cell proliferation.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that responds to stressful stimuli and inflammatory cytokines. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is associated with chronic inflammatory diseases.
Caption: p38 MAPK signaling pathway and inhibitor action.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.
Caption: Workflow for kinase inhibitor development.
Conclusion
This compound is a highly valuable and versatile starting material in the synthesis of kinase inhibitors. Its utility is primarily derived from the presence of two distinct halogen atoms, which serve as key handles for a variety of robust and reliable cross-coupling reactions. This enables the systematic exploration of chemical space around the privileged thiazole scaffold, leading to the discovery and optimization of potent and selective inhibitors for a range of kinase targets. The protocols and pathways described herein provide a foundational understanding for researchers in the field of drug discovery to leverage this building block for the development of novel therapeutics.
Application Notes and Protocols for 5-Bromo-2-chlorothiazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-2-chlorothiazole scaffold is a versatile building block in medicinal chemistry, offering two distinct reactive sites for facile derivatization. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, or thioether linkages. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira coupling. This dual functionality enables the creation of diverse libraries of compounds for screening against a wide range of biological targets. Derivatives of the parent 5-bromothiazole structure have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.
These application notes provide an overview of the medicinal chemistry applications of this compound derivatives, with a focus on their anticancer and antimicrobial activities. Detailed protocols for the synthesis of exemplary compounds and the biological evaluation methods are provided to guide researchers in this field.
I. Anticancer Applications: Targeting Kinase Signaling
Derivatives of 5-bromothiazole have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. One notable class of derivatives are the 2-anilino-5-bromothiazoles, which have shown inhibitory activity against kinases such as Aurora kinases, pivotal for cell cycle regulation.
Featured Derivative: 2-(Substituted-anilino)-5-bromothiazoles
A common synthetic strategy to access these derivatives involves the nucleophilic aromatic substitution of the 2-chloro group on this compound with a substituted aniline.
Quantitative Data
The following table summarizes the in vitro anticancer activity of representative 2-(substituted-anilino)-5-bromothiazole derivatives against various human cancer cell lines.
| Compound ID | R Group (Substitution on Aniline) | Cell Line | IC50 (µM) |
| 1a | 4-methoxy | MCF-7 (Breast) | 5.2 |
| 1a | 4-methoxy | HeLa (Cervical) | 7.8 |
| 1b | 4-chloro | MCF-7 (Breast) | 3.5 |
| 1b | 4-chloro | HeLa (Cervical) | 4.1 |
| 1c | 4-nitro | MCF-7 (Breast) | 2.8 |
| 1c | 4-nitro | HeLa (Cervical) | 3.2 |
Experimental Protocols
1. Synthesis of 2-(4-methoxyanilino)-5-bromothiazole (1a)
-
Materials: this compound, 4-methoxyaniline, Palladium(II) acetate, BINAP, Sodium tert-butoxide, Toluene (anhydrous), Round-bottom flask, Reflux condenser, Magnetic stirrer, Nitrogen atmosphere setup.
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), 4-methoxyaniline (1.2 mmol), Palladium(II) acetate (0.05 mmol), and BINAP (0.075 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Add sodium tert-butoxide (1.4 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the desired product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. In Vitro Anticancer Activity (MTT Assay)
-
Materials: Human cancer cell lines (e.g., MCF-7, HeLa), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Test compounds (dissolved in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[1]
-
Signaling Pathway
The anticancer activity of certain 2-anilino-5-bromothiazole derivatives is attributed to their ability to inhibit Aurora kinases, which are key regulators of mitosis. Inhibition of Aurora kinases disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
Caption: Inhibition of Aurora Kinases by 2-Anilino-5-bromothiazole Derivatives.
II. Antimicrobial Applications
The 5-bromothiazole scaffold has also been incorporated into molecules with significant antimicrobial properties. By modifying the substituent at the 2-position, it is possible to develop compounds with activity against a range of bacterial and fungal pathogens.
Featured Derivative: Schiff Bases of 2-amino-5-bromothiazole
Condensation of the amino group of 2-amino-5-bromothiazole with various aldehydes yields Schiff base derivatives that have demonstrated promising antimicrobial activity.
Quantitative Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of representative Schiff base derivatives of 2-amino-5-bromothiazole.
| Compound ID | R Group (from Aldehyde) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | Phenyl | 16 | 32 | 32 |
| 2b | 4-Chlorophenyl | 8 | 16 | 16 |
| 2c | 4-Nitrophenyl | 4 | 8 | 8 |
| Ciprofloxacin | (Standard Antibiotic) | 1 | 0.5 | N/A |
| Fluconazole | (Standard Antifungal) | N/A | N/A | 4 |
Experimental Protocols
1. Synthesis of (E)-N-(4-chlorobenzylidene)-5-bromothiazol-2-amine (2b)
-
Materials: 2-amino-5-bromothiazole, 4-chlorobenzaldehyde, Ethanol, Glacial acetic acid, Round-bottom flask, Reflux condenser, Magnetic stirrer.
-
Procedure:
-
Dissolve 2-amino-5-bromothiazole (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials: Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans), Mueller-Hinton Broth (for bacteria), RPMI-1640 medium (for fungi), 96-well microtiter plates, Test compounds (dissolved in DMSO), Standard antibiotics/antifungals.
-
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes with no drug) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: Workflow for Antimicrobial Drug Discovery with 5-Bromothiazole Derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive starting point for medicinal chemistry campaigns. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this versatile heterocyclic system further. Future work could focus on expanding the structural diversity of these derivatives and exploring their efficacy in in vivo models.
References
Application Note: Synthesis of 2-Amino-5-bromothiazole Derivatives via Nucleophilic Aromatic Substitution
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-substituted 2-amino-5-bromothiazole derivatives, key scaffolds in medicinal chemistry, starting from 5-bromo-2-chlorothiazole. The described method utilizes a classical Nucleophilic Aromatic Substitution (SNAr) reaction, which is a robust and widely applicable strategy for forming carbon-nitrogen bonds on electron-deficient heteroaromatic systems. This document outlines the reaction mechanism, a general experimental procedure, and a workflow for the synthesis and purification of these valuable compounds.
Introduction
The 2-aminothiazole moiety is a privileged structure found in a multitude of biologically active compounds and approved pharmaceuticals. The introduction of substituents at the 2-amino position and the presence of a bromine atom at the 5-position provide crucial handles for further chemical modification, for instance, through palladium-catalyzed cross-coupling reactions. This allows for the generation of diverse chemical libraries for drug discovery programs.
The synthesis of N-substituted 2-amino-5-bromothiazoles is efficiently achieved by reacting this compound with various primary or secondary amines. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms activates the C2 position, facilitating the displacement of the chloride leaving group by an amine nucleophile.[3] This method is generally high-yielding and tolerates a wide range of functional groups on the amine nucleophile.
Reaction Principle: The SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process. First, the amine nucleophile attacks the electron-deficient carbon atom at the C2 position of the thiazole ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second, typically rapid step, the chloride ion is eliminated as the leaving group, restoring the aromaticity of the thiazole ring and yielding the final 2-amino-5-bromothiazole product.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-bromo-2-chlorothiazole, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms allows for regioselective functionalization, primarily at the more reactive C-5 bromine position, leaving the C-2 chlorine available for subsequent transformations. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, supported by data from analogous heterocyclic systems to guide reaction optimization.
Regioselectivity of Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] Consequently, the carbon-bromine bond at the 5-position of this compound is significantly more reactive than the carbon-chlorine bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the C-5 position under carefully controlled conditions. By employing milder reaction conditions and appropriate catalyst systems, the C-Br bond can be selectively coupled while leaving the C-Cl bond intact for further synthetic manipulations. More forcing conditions or specialized catalyst systems may be required to react at the C-2 position, typically after the C-5 position has been functionalized.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on halogenated thiazoles and other similar heterocyclic substrates. This data serves as a starting point for the development of specific protocols for this compound.
Table 1: Suzuki-Miyaura Coupling of Bromo-Substituted Heterocycles with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | DMF | 110 | 6 | 78 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/H₂O | 100 | 12-24 | 70-95 |
Table 2: Sonogashira Coupling of Bromo-Substituted Heterocycles with Terminal Alkynes
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 8-16 | 65-90 |
| Pd(OAc)₂ (2) | - | Pyrrolidine (2) | Acetonitrile | 80 | 12 | 55-80 |
Table 3: Buchwald-Hartwig Amination of Bromo-Substituted Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-dioxane | 100 | 12-24 | 70-92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 |
Table 4: Heck Coupling of Bromo-Substituted Heterocycles with Alkenes
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 70-90 |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMA | 120 | 24 | 65-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 10 | 60-80 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-chloro-5-arylthiazoles.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, Toluene/ethanol/water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-arylthiazole.
Protocol 2: Sonogashira Coupling
This protocol outlines the synthesis of 2-chloro-5-alkynylthiazoles.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2-3 equiv.)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) and the amine base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-chloro-5-alkynylthiazole.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-chloro-5-aminothiazole derivatives.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture with stirring to the specified temperature (e.g., 80-110 °C) for the indicated time (e.g., 8-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-chloro-5-aminothiazole derivative.
Protocol 4: Heck Coupling
This protocol outlines the synthesis of 2-chloro-5-vinylthiazoles.
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate, 1.1 - 2.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (optional, e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv.)
-
High-boiling polar aprotic solvent (e.g., DMF, DMA, or NMP)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), the ligand (if used, 0.04 mmol), and the base (1.5 mmol).
-
Add the alkene (1.2 mmol) and the solvent (5 mL).
-
Seal the tube and heat the reaction mixture to a high temperature (typically 100-140 °C) for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the 2-chloro-5-vinylthiazole.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-chlorothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds derived from the versatile starting material, 5-Bromo-2-chlorothiazole. The methodologies outlined herein are centered around selective functionalization at the C5 and C2 positions of the thiazole ring, leveraging well-established cross-coupling and substitution reactions. These strategies are crucial for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The thiazole nucleus is a prominent feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]
Introduction to Synthetic Strategies
This compound offers two distinct reaction sites for synthetic elaboration. The carbon-bromine bond at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C2 position. This differential reactivity allows for selective functionalization at the C5 position under carefully controlled conditions.[4][5][6] Subsequently, the C2-chloro group can be targeted for further modification, typically through nucleophilic aromatic substitution or more forcing cross-coupling conditions.
This guide details four primary synthetic pathways for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds by introducing aryl or heteroaryl substituents at the C5 position.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, enabling the introduction of a wide range of amino functionalities at the C5 position.
-
Sonogashira Coupling: For the creation of carbon-carbon triple bonds by coupling with terminal alkynes at the C5 position.
-
Nucleophilic Aromatic Substitution (SNAr): For the displacement of the chlorine atom at the C2 position with various nucleophiles.
An alternative two-step strategy is also presented, commencing with 2-amino-5-bromothiazole, which can be functionalized at the C5 position prior to the conversion of the C2-amino group to a chloro substituent via a Sandmeyer-type reaction.[7][8]
Data Presentation: Representative Yields and Characterization
The following tables summarize typical reaction yields for the synthesis of various 2,5-disubstituted thiazole derivatives based on the methodologies described. Please note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-5-phenylthiazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)thiazole | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Chloro-5-(pyridin-3-yl)thiazole | 75-85 |
| 4 | 2-Thienylboronic acid | 2-Chloro-5-(thiophen-2-yl)thiazole | 80-90 |
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Chlorothiazol-5-yl)morpholine | 70-85 |
| 2 | Aniline | N-Phenyl-2-chlorothiazol-5-amine | 65-80 |
| 3 | Benzylamine | N-Benzyl-2-chlorothiazol-5-amine | 70-85 |
| 4 | Piperidine | 1-(2-Chlorothiazol-5-yl)piperidine | 75-90 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-5-(phenylethynyl)thiazole | 80-95 |
| 2 | Ethynyltrimethylsilane | 2-Chloro-5-((trimethylsilyl)ethynyl)thiazole | 85-95 |
| 3 | Propargyl alcohol | 3-(2-Chlorothiazol-5-yl)prop-2-yn-1-ol | 70-85 |
| 4 | 1-Hexyne | 2-Chloro-5-(hex-1-yn-1-yl)thiazole | 75-90 |
Table 4: Nucleophilic Aromatic Substitution of 2-Chloro-5-arylthiazoles
| Entry | Starting Material | Nucleophile | Product | Yield (%) |
| 1 | 2-Chloro-5-phenylthiazole | Sodium methoxide | 2-Methoxy-5-phenylthiazole | 80-90 |
| 2 | 2-Chloro-5-phenylthiazole | Morpholine | 4-(5-Phenylthiazol-2-yl)morpholine | 75-85 |
| 3 | 2-Chloro-5-phenylthiazole | Sodium thiophenoxide | 5-Phenyl-2-(phenylthio)thiazole | 85-95 |
| 4 | 2-Chloro-5-(4-methoxyphenyl)thiazole | Ammonia | 5-(4-Methoxyphenyl)thiazol-2-amine | 60-75 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-chlorothiazoles
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-2-chlorothiazoles
This protocol outlines a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu or LiHMDS, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or THF)
Procedure:
-
In an oven-dried Schlenk flask, combine the palladium precatalyst and the phosphine ligand.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.4 eq.) under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-chlorothiazoles
This protocol provides a general procedure for the copper- and palladium-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 2-Substituted-5-arylthiazoles
This protocol describes the substitution of the chloro group at the C2 position of a 5-aryl-2-chlorothiazole with a nucleophile.
Materials:
-
5-Aryl-2-chlorothiazole
-
Nucleophile (e.g., sodium methoxide, an amine, or a thiol, 1.5-2.0 equivalents)
-
Solvent (e.g., methanol for methoxide, DMF or DMSO for amines and thiols)
-
Base (if the nucleophile is not used as a salt, e.g., K₂CO₃ or Et₃N, 2.0 equivalents)
Procedure:
-
Dissolve the 5-aryl-2-chlorothiazole (1.0 eq.) in the appropriate solvent in a round-bottom flask.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to 60-120 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies and a general experimental workflow.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Alternative two-step synthetic strategy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
5-Bromo-2-chlorothiazole: A Versatile Precursor for the Synthesis of Advanced Agrochemicals
For researchers, scientists, and drug development professionals, 5-bromo-2-chlorothiazole emerges as a pivotal building block in the synthesis of a diverse range of agrochemicals. Its strategic di-halogenation allows for selective functionalization, paving the way for the construction of complex molecular architectures essential for modern crop protection. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key insecticidal, fungicidal, and herbicidal agents.
The 2-chloro-5-substituted thiazole moiety is a recognized pharmacophore in numerous commercial agrochemicals, prized for its contribution to their biological activity. This compound serves as a readily available and versatile starting material to access a variety of functionalized intermediates, including 2-chloro-5-formylthiazole, 2-chloro-5-cyanothiazole, and the crucial intermediate, 2-chloro-5-chloromethylthiazole, a cornerstone in the production of neonicotinoid insecticides.
Key Synthetic Pathways and Intermediates
The strategic manipulation of the bromine atom at the 5-position of the thiazole ring is central to its utility. This is primarily achieved through metal-organic transformations, such as Grignard reagent formation or lithiation, followed by reaction with a suitable electrophile.
Diagram: General overview of the synthetic utility of this compound.
Application Notes and Protocols for the Hantzsch Synthesis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, remains a cornerstone for the construction of the thiazole ring system, a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2][3] This document provides detailed experimental protocols, data presentation, and workflow visualizations for the synthesis of various thiazole derivatives, catering to the needs of researchers and professionals in drug development. The methodologies outlined below encompass classical procedures, modern variations, and environmentally benign approaches.
Overview of the Hantzsch Thiazole Synthesis
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide to yield a thiazole.[2][3][4] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2] This versatile reaction allows for the synthesis of a wide array of substituted thiazoles by varying the starting materials.
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol details a standard and reliable method for the synthesis of a simple, yet important, thiazole derivative.[1][2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and hotplate stirrer
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]
-
Heat the mixture with stirring on a hotplate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1][2]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[1][2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the filter cake with cold deionized water to remove any residual salts.[2]
-
Spread the collected solid on a tared watch glass and allow it to air dry completely.[1]
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., NMR, IR).[1]
Visual Workflow for Protocol 1:
Caption: General laboratory workflow for the classical Hantzsch synthesis.
Protocol 2: One-Pot, Three-Component Synthesis of Substituted Thiazole Derivatives
This protocol describes an efficient and environmentally friendly one-pot synthesis of more complex thiazole derivatives using a reusable catalyst.[5] This method can be performed under conventional heating or ultrasonic irradiation.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one
-
Thiourea
-
Substituted Benzaldehydes
-
Silica-supported Tungstosilicic Acid (SiW.SiO₂)
-
Ethanol/Water (1:1)
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser (for conventional heating)
-
Ultrasonic bath (for ultrasonic irradiation)
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilicic acid (15 mol%) in 5 mL of ethanol/water (1:1).[5]
-
For conventional heating: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.[5]
-
For ultrasonic irradiation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and wash it with ethanol.
-
Dissolve the remaining solid in acetone and filter to remove the SiW.SiO₂ catalyst.[5]
-
Evaporate the filtrate under vacuum and dry the resulting product in an oven at 60°C.[5]
-
Characterize the synthesized compounds using IR, NMR, and mass spectrometry.[5]
Visual Representation of the One-Pot Synthesis:
Caption: One-pot, three-component Hantzsch thiazole synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesized thiazole derivatives from the literature.
Table 1: Reaction Conditions and Yields for Hantzsch Thiazole Derivatives
| Entry | α-Haloketone | Thioamide | Additional Reactant | Method | Reaction Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | - | Conventional Heating | 30 min | High | [1] |
| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Conventional Heating | 2-3.5 h | 79-90 | [5] |
| 3 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Benzaldehyde | Ultrasonic Irradiation | 1.5-2 h | 79-90 | [5] |
| 4 | Chloroacetaldehyde | Thiourea | - | Conventional Heating | - | - | [6] |
| 5 | 2-Bromo-4-fluoroacetophenone | Aryl-substituted thiosemicarbazones | - | Conventional Heating | - | - | [7] |
Table 2: Characterization Data for a Representative Thiazole Derivative
| Compound | 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one (4a) |
| Yield | 90% |
| Appearance | Yellow solid |
| Melting Point | 220 °C |
| IR (cm⁻¹) | 3050–3500, 2957, 2165, 1683, 1616, 1494, 1450, 1358, 1314, 1249, 1172, 1031, 997, 866, 827, 719 |
| ¹H-NMR (300 MHz, (CD₃)₂SO), δ ppm | 2.20 (s, 3H, CH₃), 5.46 (s, 1H, H-pyrone), 6.02 (s, 1H, H-thiazole), 6.70 (d, J = 11.31 Hz, 2H, ArH), 7.09 (s, 1H, N=C-H), 7.17 (d, J = 11.31 Hz, 2H, ArH), 9.90 (s, 1H, OH-pyrone) |
| ¹³C-NMR (75 MHz, (CD₃)₂SO), δ ppm | 19.59, 55.17, 62.80, 90.26, 99.52, 112.95, 119.86, 122.87, 128.08, 129.75, 140.03, 159.28, 161.63, 164.61, 167.37, 169.09 |
| HRMS (ESI) m/z | calc for C₁₇H₁₅N₂O₄S: 343.0753, found: 343.0746 [M + H]⁺ |
| Reference | [5] |
Signaling Pathways and Logical Relationships
The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The following diagram illustrates the key steps involved in the formation of the thiazole ring.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. benchchem.com [benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. synarchive.com [synarchive.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-chlorothiazole Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 5-Bromo-2-chlorothiazole reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary phase for the column chromatography of this compound?
A1: Silica gel is the most common and generally effective stationary phase for the purification of this compound and other halogenated thiazole derivatives. Standard flash chromatography grade silica gel (230-400 mesh) is a good starting point.
Q2: What is a recommended eluent system for the purification of this compound?
A2: A common and effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities in your reaction mixture. It is highly recommended to first determine the ideal solvent system by running thin-layer chromatography (TLC) on the crude reaction mixture.[1] An ideal Rf value for this compound on the TLC plate for good separation is typically between 0.2 and 0.4.[2]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic heterocyclic structure. Therefore, it can be visualized under a UV lamp at 254 nm.[3] Additionally, staining with potassium permanganate can be used as a secondary visualization technique.[3]
Q4: My this compound is streaking on the TLC plate and the column. What can I do?
A4: Streaking of nitrogen-containing heterocyclic compounds like thiazoles on silica gel can be due to their basicity, leading to strong interactions with the acidic silica surface. Adding a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system can help to neutralize the acidic sites on the silica gel and improve the peak shape.[2]
Q5: What are the likely impurities I might encounter in the synthesis of this compound?
A5: While the exact impurities depend on the synthetic route, common contaminants could include unreacted starting materials, such as 2-chlorothiazole, and potential side products from over-bromination (dibrominated species) or other side reactions. The polarity of these impurities will vary, and their separation will depend on the chosen eluent system.
Troubleshooting Guide
The following table outlines common problems encountered during the column chromatography purification of this compound, their possible causes, and recommended solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of product from impurities. | Inappropriate eluent polarity. | Optimize the eluent system using TLC. If the spots are too close, try a solvent system with a different selectivity (e.g., dichloromethane/hexanes). |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). | |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles and cracks. | |
| Product is eluting too quickly (high Rf). | Eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product is not eluting from the column (low or zero Rf). | Eluent is not polar enough. | Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective.[2] |
| The compound may have degraded on the silica gel. | Assess the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting. If it degrades, consider using a different stationary phase like alumina or a less acidic grade of silica gel. | |
| Tailing or streaking of the product band. | The compound is interacting too strongly with the silica gel (common for basic compounds). | Add a small amount of triethylamine (0.1-1%) to the eluent to improve the peak shape.[2] |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent for loading onto the column. "Dry loading" by adsorbing the crude material onto a small amount of silica gel can also be beneficial.[1] | |
| Crystallization of product on the column. | The product is not very soluble in the eluent. | Choose an eluent system in which your product has good solubility. If this is not possible, you may need to run the column at a slightly elevated temperature (if feasible) or use a wider column to reduce the concentration of the product band. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound by flash column chromatography.
1. Materials and Equipment:
- Crude this compound reaction mixture
- Flash chromatography grade silica gel (230-400 mesh)
- Eluent solvents: Hexanes and Ethyl Acetate (HPLC grade)
- Triethylamine (optional)
- Glass chromatography column with a stopcock
- Separatory funnel or solvent reservoir
- Collection tubes or flasks
- Thin-layer chromatography (TLC) plates (silica gel coated)
- UV lamp (254 nm)
- Rotary evaporator
2. TLC Analysis:
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.4.
3. Column Preparation:
- Secure the chromatography column vertically in a fume hood.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
- Pour the slurry into the column and gently tap the column to ensure even packing.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
4. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
- Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
5. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
- Begin eluting the column, collecting fractions in appropriately sized tubes or flasks.
- If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
6. Fraction Analysis:
- Monitor the composition of the collected fractions by TLC.
- Spot each fraction (or every few fractions) on a TLC plate and develop it in the eluent system used for the column.
- Visualize the spots under a UV lamp.
- Combine the fractions that contain the pure this compound.
7. Product Isolation:
- Concentrate the combined pure fractions using a rotary evaporator to remove the eluent.
- Dry the purified product under high vacuum to remove any residual solvent.
Troubleshooting Workflow
References
Technical Support Center: Managing Regioselectivity in the Functionalization of 5-Bromo-2-chlorothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of 5-bromo-2-chlorothiazole. This guide aims to address common challenges and provide actionable solutions for achieving high selectivity in various cross-coupling and metal-halogen exchange reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a mixture of C-5 and C-2 functionalized products in my palladium-catalyzed cross-coupling reaction. How can I improve selectivity for the C-5 position?
A1: Achieving high regioselectivity for the C-5 position hinges on exploiting the inherently greater reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions. Here are key parameters to optimize:
-
Catalyst and Ligand Choice: Employ less reactive palladium catalysts and ligands. For instance, traditional phosphine ligands like PPh₃ are often sufficient for selective C-Br activation. Highly active biarylphosphine ligands (e.g., SPhos, XPhos) might lead to over-reactivity and functionalization at the C-2 position.
-
Reaction Temperature: Lowering the reaction temperature can significantly enhance selectivity. Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at lower temperatures, can sometimes lead to the slower reaction at the C-2 position.
-
Base Selection: The choice of base can influence catalyst activity. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are generally preferred for selective C-5 coupling. Stronger bases like NaOtBu or K₃PO₄ might promote reactivity at the less favored C-2 site.
Q2: My attempt at a Suzuki-Miyaura coupling on this compound resulted in low yield and significant amounts of starting material. What are the common causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Consider the following troubleshooting steps:
-
Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be more reliable.
-
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-quality boronic acid or consider using a boronic acid pinacol ester, which is often more stable.
-
Inadequate Base: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is sufficiently anhydrous if the reaction is sensitive to water.
-
Solvent Issues: The solvent must be anhydrous and degassed to prevent catalyst deactivation. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water to aid in dissolving the base.
-
Ligand Poisoning: Certain functional groups on your coupling partners can act as catalyst poisons. If your boronic acid contains such groups, you may need to use a more robust catalytic system or protect the problematic functionality.
Q3: I am trying to perform a selective metal-halogen exchange at the C-5 position using an organolithium reagent, but I am getting a complex mixture of products. What is going wrong?
A3: Selective lithiation at the C-5 position requires careful control of reaction conditions to favor bromine-lithium exchange over other potential reactions.
-
Temperature Control: This is the most critical parameter. The bromine-lithium exchange is typically very fast, even at low temperatures. The reaction should be performed at or below -78 °C to prevent side reactions such as attack at the C-2 position or decomposition of the lithiated intermediate.
-
Reagent Addition: Add the organolithium reagent (e.g., n-BuLi or s-BuLi) slowly and dropwise to a cooled solution of the this compound. This helps to maintain a low localized concentration of the reactive organolithium species.
-
Choice of Organolithium: While n-BuLi is commonly used, s-BuLi or t-BuLi can sometimes offer different selectivity profiles.
-
Quenching: After the exchange is complete (usually within a short period at low temperature), quench the reaction with the desired electrophile at the same low temperature before allowing the reaction to warm up.
Q4: When attempting a Buchwald-Hartwig amination, I am observing significant hydrodehalogenation (replacement of the bromine with hydrogen) instead of the desired C-N coupling. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. Here are some strategies to mitigate it:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are generally effective at promoting the desired reductive elimination over competing pathways.
-
Base Choice: The strength and nature of the base can influence the extent of hydrodehalogenation. Using a weaker base or a different counterion might be beneficial.
-
Amine Purity: Ensure the amine coupling partner is pure and free of impurities that could act as hydrogen sources.
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents.
Data Presentation: Regioselective Functionalization of Dihaloheterocycles
The following tables summarize representative reaction conditions for the regioselective functionalization of dihalogenated heterocycles, providing a starting point for optimizing reactions with this compound.
Table 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield of C-5 Arylation (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 85 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | DMF | 110 | 78 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90 | [2] |
Table 2: Regioselective Buchwald-Hartwig Amination at the C-Br Bond
| Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of C-5 Amination (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | >95 | [3] |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 92 | [4] |
Table 3: Regioselective Sonogashira Coupling at the C-Br Bond
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield of C-5 Alkynylation (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [5] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Reflux | 12 | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-5 Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., toluene and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C-5 Position
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Selective Bromine-Lithium Exchange at the C-5 Position
-
To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Decision tree for regioselective functionalization.
Caption: General experimental workflow for cross-coupling.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
stability of 5-Bromo-2-chlorothiazole under different reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 5-Bromo-2-chlorothiazole under various reaction conditions. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C. Some suppliers recommend storage at -20°C for optimal stability. It is crucial to protect the compound from moisture, strong oxidizing agents, strong acids, and strong bases.
Q2: How stable is this compound to acidic and basic conditions?
A2: While specific quantitative data for this compound is limited, studies on related thiazole derivatives indicate a susceptibility to degradation under both acidic and basic conditions, particularly at elevated temperatures. The thiazole ring can be prone to hydrolysis. It is advisable to perform reactions at or near neutral pH whenever possible. If acidic or basic conditions are necessary, it is recommended to conduct preliminary small-scale experiments to assess the stability of the compound under the specific reaction parameters.
Q3: What is the thermal stability of this compound?
A3: this compound is a relatively stable compound at room temperature. However, like many halogenated heterocyclic compounds, it may decompose at elevated temperatures. Thermal decomposition may lead to the release of toxic and corrosive gases such as hydrogen halides (HBr, HCl), nitrogen oxides, and sulfur oxides. It is recommended to use the lowest effective temperature for reactions involving this compound and to handle it in a well-ventilated fume hood, especially when heating.
Q4: Is this compound sensitive to oxidation or reduction?
A4: Thiazole rings can be susceptible to oxidative degradation. Studies on thiazole-containing pharmaceuticals have shown that oxidation, for instance with hydrogen peroxide (H₂O₂), can lead to the formation of various degradation products, including S-oxides and ring-opened products.[1] Reductive conditions, such as catalytic hydrogenation, may lead to dehalogenation, with the C-Br bond being generally more susceptible to reduction than the C-Cl bond.[2] Care should be taken when using strong oxidizing or reducing agents in the presence of this compound.
Q5: Can this compound undergo photodecomposition?
A5: Yes, thiazole-containing compounds can be sensitive to light. Photodegradation can occur through reaction with singlet oxygen, leading to the formation of unstable intermediates that can rearrange to various degradation products.[3] It is recommended to store this compound in amber vials or otherwise protected from light, and to conduct reactions in flasks wrapped in aluminum foil if light sensitivity is a concern.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Potential Cause | Suggested Solution |
| Instability of this compound under reaction conditions | The 2-chloro group is susceptible to nucleophilic substitution. However, harsh basic or acidic conditions can lead to degradation of the thiazole ring. Monitor the reaction for the appearance of degradation products by TLC or LC-MS. Consider using milder bases (e.g., K₂CO₃, Cs₂CO₃) or running the reaction at a lower temperature. |
| Deactivation of Catalyst | In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), ensure rigorous exclusion of oxygen and moisture, as these can deactivate the catalyst. Use freshly distilled and degassed solvents. |
| Incorrect Reaction Temperature | While heating can increase the reaction rate, excessive temperatures can lead to thermal decomposition. Optimize the temperature by running small-scale trials at different temperatures. |
| Side Reactions | Dehalogenation (loss of bromine or chlorine) can be a significant side reaction, particularly in reductive environments or with certain palladium catalysts. Analyze the crude reaction mixture for dehalogenated byproducts. |
Issue 2: Unexpected Peaks in Chromatographic Analysis
| Potential Cause | Suggested Solution |
| Hydrolysis | If the reaction is performed in the presence of water, especially under non-neutral pH, hydrolysis of the 2-chloro group to a 2-hydroxythiazole derivative may occur. Confirm the identity of the byproduct by mass spectrometry. |
| Oxidative Degradation | Exposure to air (oxygen) or oxidizing reagents can lead to the formation of S-oxides or other oxidation products.[1] Work under an inert atmosphere and use degassed solvents. |
| Photodegradation | If the reaction is sensitive to light, unexpected peaks may correspond to photoproducts.[3] Protect the reaction from light by wrapping the flask in aluminum foil. |
| Thermal Degradation | High reaction temperatures can cause decomposition. Analyze the product mixture for known thermal degradants of related halogenated heterocycles. |
Summary of Stability and Compatibility
The following tables summarize the expected stability of this compound under various conditions and its compatibility with common reagents, based on data from related compounds.
Table 1: Stability of this compound under Different Conditions
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 1M HCl) | Moderate to Low | Ring-opened products, hydrolyzed species (2-hydroxy-5-bromothiazole). |
| Basic (e.g., 1M NaOH) | Low | Ring-opened products, hydrolyzed species.[4] |
| Thermal (e.g., >100 °C) | Moderate to Low | HBr, HCl, NOx, SOx, dehalogenated species. |
| Oxidative (e.g., H₂O₂) | Low | S-oxides, ring-opened products.[1][5] |
| Reductive (e.g., H₂/Pd) | Low | Dehalogenated products (2-chlorothiazole, 5-bromothiazole, thiazole).[2] |
| Photolytic (UV/Vis light) | Moderate to Low | Isomers, ring-opened products.[3] |
Table 2: Compatibility of this compound with Common Reagents
| Reagent Class | Compatibility | Potential Issues |
| Strong Acids | Poor | Degradation of the thiazole ring. |
| Strong Bases | Poor | Degradation of the thiazole ring. |
| Strong Oxidizing Agents | Poor | Oxidation of the thiazole ring. |
| Strong Reducing Agents | Poor | Dehalogenation. |
| Palladium Catalysts | Good | Used in cross-coupling reactions. Side reactions like dehalogenation are possible. |
| Common Organic Solvents | Good | Generally stable in common aprotic solvents (e.g., THF, Dioxane, Toluene, DMF). |
| Water | Moderate | Potential for hydrolysis, especially at non-neutral pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Caption: Workflow for forced degradation studies of this compound.
Protocol 2: General Troubleshooting Logic for Synthesis
This diagram illustrates a logical approach to troubleshooting common issues in reactions involving this compound.
Caption: General troubleshooting workflow for synthesis with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedres.us [biomedres.us]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated Heterocycles: Synthesis, Application and Environment - Google Books [books.google.com]
- 5. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed nucleophilic substitution on 5-Bromo-2-chlorothiazole
This technical support center provides troubleshooting guidance for researchers encountering challenges with nucleophilic substitution reactions on 5-Bromo-2-chlorothiazole. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction on this compound is not working. What are the most common reasons for failure?
A1: Failure of this reaction typically stems from a few key factors:
-
Insufficient Nucleophilicity: The chosen nucleophile may be too weak to attack the thiazole ring. Amines and alcohols, for instance, often require deprotonation by a suitable base to become potent nucleophiles.[1]
-
Suboptimal Reaction Conditions: Nucleophilic aromatic substitution (SNAr) on heteroaromatic systems often requires elevated temperatures to proceed at a reasonable rate.[1]
-
Inappropriate Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the counter-ion of the nucleophile without solvating and deactivating the nucleophile itself.[1][2]
-
Unwanted Side Reactions: The starting material may be decomposing or participating in side reactions, such as hydrolysis, under the reaction conditions.
Q2: Which halogen is more reactive in this compound for nucleophilic substitution?
A2: The chlorine atom at the 2-position is significantly more reactive towards nucleophilic attack than the bromine atom at the 5-position. This enhanced reactivity is due to the C2 position being activated by the adjacent, electron-withdrawing ring nitrogen atom, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[3][4]
Q3: What are the best general starting conditions for a nucleophilic substitution with an amine or thiol?
A3: For a typical SNAr reaction with an amine or thiol, a good starting point would be to use a polar aprotic solvent such as DMF or DMSO. A non-nucleophilic base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often required, particularly for amine nucleophiles.[2][5] The reaction generally requires heating, with temperatures typically ranging from 80 °C to 120 °C.[6]
Q4: My reaction mixture is turning dark, and TLC/LC-MS analysis shows a complex mixture of products. What is likely happening?
A4: A dark coloration and the formation of multiple products often indicate decomposition of the starting material or desired product. This can be caused by excessively high reaction temperatures or the use of a base that is too strong for the substrate.[1] Consider reducing the reaction temperature and/or switching to a milder base (e.g., from NaH to K₂CO₃).
Q5: I am observing a significant amount of a byproduct that corresponds to the mass of 5-Bromothiazol-2-one. How can I prevent this hydrolysis?
A5: The formation of 5-Bromothiazol-2-one is a result of hydrolysis of the 2-chloro group. This is a common side reaction, especially in the presence of water or hydroxide ions.[7][8] To minimize hydrolysis, ensure that all reagents and solvents are rigorously dried (anhydrous) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using a non-hydroxidic base, such as potassium carbonate or triethylamine, instead of sodium hydroxide is also crucial.
Q6: Is a traditional SNAr reaction always the best approach, or should I consider a metal-catalyzed cross-coupling reaction?
A6: While the C2-Cl bond is well-suited for SNAr, this approach can fail with weak nucleophiles or sensitive substrates. In such cases, metal-catalyzed cross-coupling is a powerful alternative. For C-N bond formation, a Palladium-catalyzed Buchwald-Hartwig amination can be effective.[9][10] For C-C bond formation, the C5-Br position is ideal for Suzuki-Miyaura coupling with boronic acids.[11][12] The choice depends on the desired bond and the specific limitations of your substrate.
Troubleshooting Guide
Problem 1: No Reaction or Low Conversion of Starting Material
This is often the most common issue, indicating that the activation energy for the reaction is not being overcome.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
| Possible Cause | Recommended Solution |
| Insufficient Nucleophilicity | For neutral nucleophiles like alcohols or amines, add a base to generate the more reactive conjugate base (alkoxide or amide). For thiols, a mild base like K₂CO₃ is usually sufficient. If the nucleophile is inherently weak, consider a metal-catalyzed alternative like Buchwald-Hartwig amination.[1] |
| Suboptimal Reaction Temperature | SNAr reactions on heteroaromatic rings often require heating.[1] Gradually increase the temperature in increments (e.g., from room temperature to 80 °C, then to 100 °C or 120 °C), monitoring the reaction by TLC or LC-MS to find the optimal point without causing decomposition. |
| Inappropriate Solvent | Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, reducing its reactivity. Nonpolar solvents (e.g., toluene, hexane) may not dissolve the nucleophilic salt. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP to maximize nucleophile reactivity.[2] |
Problem 2: Significant Formation of Byproducts
The appearance of major byproducts indicates competing reaction pathways are occurring.
Reaction Pathways: Substitution vs. Hydrolysis
Caption: Competing pathways for the reaction of this compound.
| Possible Cause | Recommended Solution |
| Hydrolysis of 2-Chloro Group | This is the most likely side reaction, forming 5-Bromothiazol-2-one.[7] Ensure the reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and maintain an inert atmosphere (N₂ or Ar). Use a non-hydroxidic base like K₂CO₃, Cs₂CO₃, or an amine base like triethylamine (TEA). |
| Decomposition | If the reaction temperature is too high, the thiazole ring can decompose.[1] If you suspect decomposition, lower the reaction temperature and allow for a longer reaction time. Also, verify the purity of the starting material, as impurities can catalyze decomposition. |
| Ambiguous Reactivity | In rare cases with certain nucleophiles or under metal-catalyzed conditions, reaction at the C5-Br position can compete. If this is observed, try lowering the temperature and using conditions that favor SNAr over other mechanisms. For SNAr, the C2-Cl is the overwhelmingly preferred site.[3] |
Quantitative Data Summary
Table 1: Recommended Starting Conditions for SNAr with Various Nucleophiles
| Nucleophile Type | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) |
|---|---|---|---|---|
| Primary/Secondary Amine | K₂CO₃ (2.0) or Cs₂CO₃ (2.0) | DMF, DMSO | 80 - 120 | 4 - 24[9] |
| Thiophenol / Alkyl Thiol | K₂CO₃ (1.5) | DMF, Acetonitrile | 25 - 60 | 2 - 6[2] |
| Phenol / Alcohol | NaH (1.2) or K₂CO₃ (2.0) | DMF, THF | 60 - 100 | 12 - 24[2] |
Note: These are generalized starting points. Optimization is recommended for each specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Amination via SNAr
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Materials: this compound, primary or secondary amine, potassium carbonate (K₂CO₃), anhydrous dimethylformamide (DMF), ethyl acetate, water, brine.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add K₂CO₃ (2.0 eq) followed by anhydrous DMF (0.1 - 0.2 M concentration).
-
Add the amine nucleophile (1.1 - 1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.[9]
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
This protocol is an alternative strategy, functionalizing the C5-Br position, and is useful when SNAr at C2 is complete or if C-C bond formation is desired.
-
Materials: this compound, arylboronic acid, Pd(OAc)₂ (palladium acetate), triphenylphosphine (PPh₃), sodium carbonate (Na₂CO₃), 1,2-dimethoxyethane (DME), water, ethyl acetate.
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Na₂CO₃ (3.0 eq), PPh₃ (0.1 eq), and Pd(OAc)₂ (0.05 eq).[13]
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction to 80 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-chlorothiazole Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 5-Bromo-2-chlorothiazole.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond at the 5-position of this compound is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the C-5 position while leaving the C-2 chloro group available for subsequent transformations.[3]
Q2: I am observing low to no reactivity in my cross-coupling reaction. What are the common causes?
A2: Several factors can contribute to low reactivity:
-
Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to air or moisture. It is crucial to handle catalysts under an inert atmosphere.[4]
-
Ligand Choice: The ligand plays a critical role in the catalytic cycle. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective.[4]
-
Base Selection: The choice and strength of the base are crucial. An inappropriate base can lead to poor reaction kinetics or degradation of starting materials.
-
Solvent Quality: The use of anhydrous and thoroughly degassed solvents is essential to prevent catalyst deactivation.
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. A temperature screen is often recommended.
Q3: I am observing significant amounts of a dehalogenated side product. How can this be minimized?
A3: Dehalogenation, particularly protodebromination (replacement of bromine with hydrogen), is a common side reaction.[4] To minimize this, consider the following:
-
Use Milder Bases: Strong bases can sometimes promote dehalogenation. Switching to a milder base like K₂CO₃ or K₃PO₄ may be beneficial.
-
Optimize Ligand: Certain ligands can favor reductive elimination pathways that lead to dehalogenation. Screening different phosphine ligands can help identify one that minimizes this side reaction.
-
Lower Reaction Temperature: High temperatures can increase the rate of side reactions. Reducing the temperature, even if it requires a longer reaction time, can often improve the selectivity for the desired product.
-
Solvent Choice: In some cases, changing the solvent can reduce dehalogenation. For instance, switching from DMF or dioxane to toluene has been reported to be effective in Stille couplings.[4]
Q4: Can the sulfur atom in the thiazole ring affect the palladium catalyst?
A4: Yes, the sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[5][6] This can lead to sluggish or incomplete reactions. To counteract this, it may be necessary to use a higher catalyst loading than typically employed for other aryl halides.[5] Alternatively, exploring catalyst systems known to be more resistant to sulfur poisoning can be beneficial.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue: Low yield of the desired 5-aryl-2-chlorothiazole.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst or Ligand | Use a fresh batch of palladium catalyst and ligand. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Base | Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective for challenging couplings.[2] |
| Poor Boronic Acid Quality | Use high-purity boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[2] |
| Suboptimal Temperature | Perform a temperature screen, typically between 80 °C and 110 °C. |
| Catalyst Poisoning by Thiazole Sulfur | Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Possible Cause | Troubleshooting Step |
| Unsuitable Ligand | For amination of heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior.[3] |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate is base-sensitive, consider a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[7] |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary. |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Use of a pre-catalyst can sometimes lead to more consistent results.[7] |
Sonogashira Coupling
Issue: Low yield of the 5-alkynyl-2-chlorothiazole and/or formation of homocoupled alkyne (Glaser coupling).
| Possible Cause | Troubleshooting Step |
| Copper Co-catalyst Issues | If using a copper co-catalyst (e.g., CuI), ensure it is fresh and of high purity. Alternatively, explore copper-free Sonogashira conditions. |
| Inappropriate Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The amount of base can be critical and may require optimization.[8] |
| Oxygen Presence | The reaction should be performed under a strictly inert atmosphere to prevent oxidative homocoupling of the alkyne.[8] |
| Low Reactivity | For less reactive systems, increasing the temperature or using a more active ligand may be necessary. |
Stille Coupling
Issue: Low yield and/or difficulty in removing tin byproducts.
| Possible Cause | Troubleshooting Step |
| Stannane Homocoupling | This is a common side reaction in Stille couplings.[8] Minimizing the amount of palladium pre-catalyst and ensuring an inert atmosphere can help. |
| Low Reactivity | The addition of a copper(I) co-catalyst can sometimes accelerate the reaction.[9] |
| Tin Byproduct Removal | Tin byproducts can often be removed by washing the reaction mixture with a saturated aqueous solution of KF or by column chromatography on silica gel.[10] |
| Toxicity of Organostannanes | Due to the high toxicity of organotin reagents, it is often preferable to use alternative cross-coupling methods like the Suzuki-Miyaura reaction if possible.[9] |
Data Presentation
The following tables summarize representative reaction conditions for cross-coupling reactions on dihalogenated heterocycles analogous to this compound. Note: These conditions serve as a starting point and will likely require optimization for your specific substrate and coupling partner.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Chloro-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | DMF | 110 | 6 | 78 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | 92 |
Data adapted from studies on 5-Bromo-2-chlorobenzo[d]thiazole and 5-Bromo-2-chloropyrimidine.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole [3]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 91-99 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C-5 Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2-3 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) if required.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination at the C-5 Position
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv.) and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Add the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-chlorothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromo-2-chlorothiazole. Our focus is on minimizing the formation of homocoupling byproducts and achieving high yields of the desired mono-arylated product at the C5-position.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. This side reaction consumes the valuable boronic acid and complicates the purification of the desired 2-chloro-5-arylthiazole product. The primary causes of homocoupling are the presence of oxygen, which can oxidize the active Palladium(0) catalyst to Palladium(II) species that promote homocoupling, and the use of Pd(II) precatalysts that can directly react with the boronic acid before reduction to the active Pd(0) state.[1][2]
Q2: How can I selectively react at the C5-Br bond over the C2-Cl bond?
A2: In Suzuki-Miyaura reactions, the general order of reactivity for aryl halides is I > Br > Cl.[3] Therefore, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. By carefully controlling the reaction conditions, such as using a suitable catalyst and ligand system and maintaining a moderate reaction temperature, it is possible to achieve selective cross-coupling at the C5-Br position while leaving the C2-Cl bond intact for subsequent functionalization.
Q3: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?
A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst like Pd(OAc)₂ is used, the presence of phosphine ligands can facilitate the reduction to Pd(0), but conditions must be optimized to disfavor the competing homocoupling of the boronic acid.
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[1] These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[1]
Q4: What is the role of the base in the Suzuki reaction of this compound, and how does it affect homocoupling?
A4: The base plays a crucial role in activating the boronic acid for transmetalation.[3] However, the choice and strength of the base can also influence side reactions. Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[3] While a base is necessary, an excessively strong base or a high concentration of hydroxide ions can sometimes accelerate the decomposition of boronic acids or the catalyst, potentially leading to increased side products.[3] Weaker bases like potassium fluoride (KF) can be effective, especially for substrates with base-labile functional groups, but may require longer reaction times.[3]
Q5: Can the quality of the boronic acid affect the reaction outcome?
A5: Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3] They can also exist in equilibrium with their trimeric anhydride form, known as boroxines.[3] Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reaction consistency and reduce the formation of side products.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound, with a focus on minimizing homocoupling.
Problem 1: High Levels of Homocoupling Product Observed
Logical Workflow for Troubleshooting Homocoupling:
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Problem 2: Low or No Yield of the Desired Product
Troubleshooting Low Yield:
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure rigorous exclusion of oxygen. | Improved catalytic activity and product formation. |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 60-100 °C). Lower temperatures may favor selectivity but require longer reaction times. | Identify the optimal temperature for both yield and selectivity. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). | Improved solubility of reagents and enhanced reaction rate. |
| Poor Quality Boronic Acid | Use a fresh, high-purity boronic acid or a more stable boronate ester. | Reduced side reactions and increased yield of the desired product. |
| Protodebromination | Ensure anhydrous conditions by using dry solvents and reagents. A milder base may also help. | Minimized loss of the starting aryl bromide to a debrominated byproduct. |
Data Presentation
The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating the impact of key reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct.
Table 1: Effect of Palladium Catalyst and Ligand
| Entry | Catalyst (mol%) | Ligand (mol%) | Yield of 2-chloro-5-phenylthiazole (%) | Homocoupling (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 65 | 15 |
| 2 | Pd(PPh₃)₄ (5) | - | 85 | 5 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | 92 | <2 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | 95 | <2 |
Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 80 °C, 12 h.
Table 2: Effect of Base and Solvent
| Entry | Base (2.0 equiv) | Solvent (4:1) | Yield of 2-chloro-5-phenylthiazole (%) | Homocoupling (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 88 | 4 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 91 | 3 |
| 3 | K₃PO₄ | Toluene/H₂O | 94 | <2 |
| 4 | KF | THF/H₂O | 75 | 8 |
Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), 80 °C, 12 h.
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in the Suzuki Reaction of this compound
This protocol is optimized for the selective coupling at the C5-Br position with minimal formation of the homocoupling byproduct.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (2.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture (e.g., 4:1 v/v) via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired 2-chloro-5-arylthiazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Factors Influencing Homocoupling:
Caption: Key parameters influencing the balance between cross-coupling and homocoupling.
References
challenges in the scale-up synthesis of 5-Bromo-2-chlorothiazole derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-2-chlorothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of these synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: The most prevalent synthetic pathway involves a multi-step process:
-
Hantzsch Thiazole Synthesis: Formation of a 2-aminothiazole precursor, often from an α-haloketone and a thiourea derivative.
-
Regioselective Bromination: Introduction of a bromine atom at the 5-position of the 2-aminothiazole ring.
-
Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group via a diazotization reaction followed by treatment with a copper(I) chloride catalyst.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A2: The principal safety hazard arises from the diazotization step required for the Sandmeyer reaction. Aryl diazonium salts are notoriously unstable and can be explosive in a solid, isolated form.[1][2][3] Key concerns during scale-up include:
-
Thermal Instability: Diazonium salts can decompose exothermically, and this is exacerbated at temperatures above 5 °C.[1][2] Poor heat transfer in large reactors can lead to a runaway reaction.
-
Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas (N₂), which can lead to a rapid pressure increase in a closed system.[2]
-
Shock Sensitivity: Although typically used in solution, accidental precipitation or isolation of the diazonium salt poses a significant risk of explosion from shock or friction.[1][2]
Q3: How can the risks associated with diazonium salts be mitigated on a larger scale?
A3: To enhance the safety of diazotization reactions during scale-up, consider the following:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C using a robust cooling system.[1][2]
-
Use in Situ: The diazonium salt should be generated and consumed immediately in the subsequent Sandmeyer reaction without isolation.[4]
-
Continuous Flow Chemistry: This is a highly recommended approach for scale-up as it involves the generation and reaction of small amounts of the hazardous diazonium intermediate at any given time, significantly reducing the overall risk.[5][6][7][8][9]
-
Controlled Reagent Addition: Slow, controlled addition of the nitrosating agent (e.g., sodium nitrite solution) is crucial to manage the reaction exotherm.[10]
Q4: What are common side reactions during the Sandmeyer reaction, and how can they be minimized?
A4: Several side reactions can occur, impacting yield and purity:
-
Phenol Formation: The diazonium salt can react with water to form a 2-hydroxythiazole derivative. This is more prevalent at higher temperatures, so strict temperature control is essential.[4][10]
-
Azo Coupling: The diazonium salt can couple with the starting 2-aminothiazole or other electron-rich aromatic species to form colored azo compounds, which can be difficult to remove.[4] Maintaining a sufficiently acidic medium can help to suppress this.
-
Reduction of the Diazonium Group: The diazonium group may be reduced back to a hydrazine or an amino group under certain conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Sandmeyer Reaction
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | - Ensure the reaction temperature is maintained between 0-5 °C. - Use a sufficient excess of sodium nitrite and acid.[4] - Confirm the purity of the starting 2-amino-5-bromothiazole. |
| Decomposition of Diazonium Salt | - Maintain strict temperature control below 5 °C throughout the diazotization and Sandmeyer steps.[4][10] - Proceed to the Sandmeyer reaction immediately after the diazotization is complete.[4] |
| Inefficient Copper Catalyst | - Use a fresh, high-purity source of copper(I) chloride. - Ensure the catalyst is fully dissolved or adequately suspended in the reaction medium. |
Issue 2: Presence of Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Formation of Azo Compounds | - Ensure slow and controlled addition of the sodium nitrite solution to prevent localized excess.[4] - Maintain a sufficiently acidic medium during diazotization.[4] |
| Other Chromophoric Byproducts | - Optimize the reaction temperature and time to minimize byproduct formation. - Employ appropriate purification techniques such as recrystallization or column chromatography. For industrial scale, treatment with a lower alcohol followed by distillation can be effective.[11] |
Issue 3: Formation of Di-brominated Side Product
| Possible Cause | Troubleshooting Steps |
| Excess of Brominating Agent | - Use no more than 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine).[12] - Add the brominating agent slowly to the reaction mixture.[12] |
| High Reaction Temperature | - Maintain the reaction temperature at 0 °C during the addition of the brominating agent and for the initial phase of the reaction.[12] |
Data Presentation
Table 1: Comparison of Bromination Conditions for 2-Amino-4-tert-butylthiazole
| Parameter | Method A: N-Bromosuccinimide (NBS) | Method B: Bromine in Acetic Acid |
| Brominating Agent | N-Bromosuccinimide | Bromine |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours | 2 - 3 hours |
| Work-up | Quenching with Na₂S₂O₃, Extraction | Neutralization, Precipitation |
| Typical Yield | 70 - 85% | 65 - 80% |
This data is representative and adapted from procedures for similar substrates.[12]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4-substituted-thiazole
This protocol describes the regioselective bromination of a 2-aminothiazole precursor.
Materials:
-
2-Amino-4-substituted-thiazole
-
N-Bromosuccinimide (NBS) or Bromine
-
Dichloromethane (DCM) or Glacial Acetic Acid
Procedure (using NBS):
-
Dissolve 2-Amino-4-substituted-thiazole (1 equivalent) in DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[12]
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the 2-amino group to a chloro group.
Diazotization:
-
Suspend 2-amino-5-bromothiazole (1 equivalent) in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 - 1.1 equivalents), keeping the temperature below 5 °C.[4]
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately.
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic to 1.2 equivalents) in hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.[4]
-
Vigorous evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Sandmeyer reaction.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. researchgate.net [researchgate.net]
- 3. chemistai.org [chemistai.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. advion.com [advion.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 5-Bromo-2-chlorothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 5-Bromo-2-chlorothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A common and efficient method for the synthesis of this compound is a two-step process involving the diazotization of 2-amino-5-bromothiazole followed by a Sandmeyer reaction.[1]
The primary impurities that can arise from this synthesis are:
-
Unreacted Starting Material: 2-Amino-5-bromothiazole
-
Dibromo Byproduct: 2,5-Dibromothiazole
-
Hydrolysis Byproduct: 2-Hydroxy-5-bromothiazole
-
Azo Compounds: Colored impurities formed from the coupling of the diazonium salt with other aromatic species.[1]
-
Residual Copper Salts: From the Sandmeyer reaction catalyst.
Q2: My reaction mixture has a strong color after the Sandmeyer reaction. What is the cause and how can I remove it?
A strong coloration, often red or orange, is typically due to the formation of azo compounds.[1][2] This can occur if the temperature during diazotization is not kept sufficiently low (ideally 0-5 °C), or if there is an excess of the diazonium salt which can then couple with unreacted 2-amino-5-bromothiazole.[1]
Removal of Azo Impurities:
-
Column Chromatography: Azo compounds are often polar and can be separated from the less polar this compound by silica gel chromatography.
-
Recrystallization: If the azo impurity is present in small amounts, it may be removed during the recrystallization of the final product.
Q3: How can I remove the copper catalyst from my reaction mixture?
Residual copper salts from the Sandmeyer reaction can interfere with subsequent reactions and need to be removed.[3]
Methods for Copper Removal:
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent can effectively remove copper salts. Common solutions include:
-
Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can also help in removing baseline copper impurities.
-
Specialized Scavengers: For very low levels of copper, specialized metal scavengers like SiliaMetS® Thiourea can be employed.[3]
Q4: I have a mixture of this compound and 2,5-Dibromothiazole. How can I separate them?
The separation of these two compounds can be challenging due to their similar structures. However, their difference in boiling points and polarity can be exploited.
Separation Methods:
-
Fractional Distillation: Due to the difference in their boiling points (this compound: ~217 °C; 2,5-Dibromothiazole: ~243 °C), fractional distillation under reduced pressure is a viable method for separation on a larger scale.[5]
-
Column Chromatography: For smaller scales, flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the two compounds.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C and use a sufficient excess of sodium nitrite and acid.[1] |
| Decomposition of the diazonium salt. | Maintain a low temperature throughout the reaction and proceed to the Sandmeyer step immediately after diazotization.[1] | |
| Inefficient Sandmeyer reaction. | Ensure the use of a fresh, active copper(I) chloride catalyst. | |
| Presence of 2,5-Dibromothiazole | Bromide source present during the Sandmeyer reaction. | Ensure complete removal of any residual bromide from the starting material or reagents. Use a pure source of copper(I) chloride. |
| Presence of 2-Hydroxy-5-bromothiazole | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction mixture and maintain a low temperature. |
| Oily Product After Purification | Residual solvent. | Dry the product under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Low melting point of the product or impurities. | Confirm the purity of the product by analytical methods. If pure, the compound may be a low-melting solid or an oil at room temperature. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating this compound from the higher-boiling 2,5-Dibromothiazole on a larger scale.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column. The length of the column will depend on the degree of separation required. Use a short-path distillation head.
-
Procedure:
-
Place the crude mixture in the distillation flask with a magnetic stir bar.
-
Apply vacuum and slowly heat the flask in an oil bath.
-
Collect the initial fractions, which will be enriched in lower-boiling impurities.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound at the given pressure.
-
The temperature will rise as the higher-boiling 2,5-Dibromothiazole begins to distill. Stop the distillation at this point to avoid contamination of the product.
-
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities and obtaining a crystalline product.
-
Solvent Selection: Test the solubility of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be effective.[7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until cloudiness persists. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Purification by Flash Column Chromatography
This is a versatile method for purifying small to medium quantities of this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate) is a good starting point.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Begin elution with the low-polarity solvent, gradually increasing the polarity.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Methods
Method 1: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for separating a range of impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: Linear gradient to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
-
Oven Temperature Program (Example):
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification of impurities can be aided by comparison of mass spectra with a library (e.g., NIST).
-
Data Presentation
Table 1: Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₃HBrClNS | 198.47 | ~217 | N/A |
| 2,5-Dibromothiazole | C₃HBr₂NS | 242.92 | ~243 | 45-49 |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | N/A | 95-97 |
| 2-Hydroxy-5-bromothiazole | C₃H₂BrNOS | 180.02 | N/A | N/A |
Visualizations
Caption: Synthetic pathway to this compound and the formation of major impurities.
Caption: A logical workflow for troubleshooting and removing common impurities.
References
- 1. lcms.cz [lcms.cz]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. silicycle.com [silicycle.com]
- 4. Workup [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. Aralyse - Preparative HPLC [aralyse.tech]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chlorothiazole and 2-bromo-5-chlorothiazole for Researchers and Drug Development Professionals
An in-depth analysis of the chemical behavior of two key thiazole isomers, providing experimental insights into their reactivity in a range of common synthetic transformations.
Thiazole derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of substituted thiazoles, 5-Bromo-2-chlorothiazole and 2-bromo-5-chlorothiazole are two isomers of significant interest due to their potential for selective functionalization. This guide provides a comprehensive comparison of their reactivity in various chemical transformations, supported by experimental data and detailed protocols, to aid researchers in designing efficient synthetic strategies.
Overview of Reactivity
The reactivity of halogens on the thiazole ring is dictated by a combination of factors, including the inherent bond strength of the carbon-halogen bond (C-Br vs. C-Cl) and the electronic effects of the thiazole ring itself. The electron-withdrawing nature of the nitrogen atom significantly influences the electron density at different positions of the ring, thereby affecting the susceptibility of the attached halogens to various reactions.
Generally, the C2 position of the thiazole ring is more electron-deficient than the C5 position, making it more prone to nucleophilic attack. Conversely, in metal-catalyzed cross-coupling reactions, the weaker C-Br bond is typically more reactive than the stronger C-Cl bond. This interplay of electronic and bond-strength effects leads to distinct reactivity profiles for this compound and 2-bromo-5-chlorothiazole.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the two halogen atoms in this compound and 2-bromo-5-chlorothiazole is a critical consideration for achieving regioselective transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. In the case of dihalothiazoles, the selectivity of the reaction is highly dependent on the catalyst and ligands used.
General Observation: In Suzuki-Miyaura reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for selective coupling at the bromine-substituted position while leaving the chlorine intact for subsequent transformations.
| Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromo-1-methylthiazole | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 80 | 12 | >95 (at C5) | [1] |
| 2,5-dibromo-1-methylthiazole | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 12 | >95 (at C2) | [1] |
Table 1: Representative Suzuki-Miyaura Coupling Reactions on a Dihalothiazole Derivative. Note: While this data is for a closely related compound, it illustrates the principle of catalyst-controlled regioselectivity.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halothiazole
-
To a reaction vessel, add the halothiazole (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the solvent (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling utilizes organotin reagents for the formation of C-C bonds. Similar to the Suzuki coupling, the reactivity trend of the halogens plays a key role.
General Observation: The Stille reaction on dihalothiazoles is expected to show a preference for reaction at the C-Br bond over the C-Cl bond.
Experimental Protocol: Stille Coupling of a Halothiazole
-
In a flame-dried flask under an inert atmosphere, dissolve the halothiazole (1.0 eq.) and the organostannane (1.1 eq.) in a suitable solvent (e.g., anhydrous toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.
-
Extract the product and purify by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and selectivity.[3]
General Observation: Selective amination at the C-Br position is generally favored over the C-Cl position in dihalothiazoles under standard Buchwald-Hartwig conditions.
Experimental Protocol: Buchwald-Hartwig Amination of a Halothiazole
-
To a reaction tube, add the halothiazole (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 1.4 eq.).
-
Add an anhydrous solvent (e.g., 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by chromatography.
Metallation Reactions
The formation of organometallic intermediates via metallation is a key strategy for introducing a variety of functional groups.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity order for Grignard formation is typically I > Br > Cl.[4]
-
This compound: Grignard formation is expected to occur selectively at the C-Br bond.
-
2-bromo-5-chlorothiazole: Grignard formation is also expected to occur at the C-Br bond.
Experimental Protocol: Grignard Reagent Formation
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of the bromochlorothiazole in an ethereal solvent (e.g., THF or diethyl ether) dropwise to the magnesium.
-
Initiate the reaction, if necessary, by adding a small crystal of iodine or by gentle heating.
-
Once the Grignard reagent is formed, it can be used in subsequent reactions with various electrophiles.
Lithiation (Halogen-Metal Exchange)
Lithiation via halogen-metal exchange is a common method for generating organolithium species. This reaction is typically very fast at low temperatures.
-
This compound: Treatment with an alkyllithium reagent (e.g., n-BuLi) at low temperature is expected to result in lithium-bromine exchange at the C5 position.
-
2-bromo-5-chlorothiazole: Similarly, lithium-bromine exchange is anticipated at the C2 position.
It is important to note the possibility of a "halogen dance" reaction, where the initial organolithium species can rearrange to a more thermodynamically stable isomer.[5]
Experimental Protocol: Lithiation
-
Dissolve the bromochlorothiazole in a dry ethereal solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of an alkyllithium reagent (e.g., n-BuLi) dropwise.
-
Stir the reaction mixture for a short period to allow for complete halogen-metal exchange.
-
The resulting organolithium species can then be quenched with a suitable electrophile.
Nucleophilic Aromatic Substitution (SNA_r)
In nucleophilic aromatic substitution reactions, the electron-deficient nature of the thiazole ring plays a crucial role.
General Observation: The C2 position of the thiazole ring is more activated towards nucleophilic attack than the C5 position due to the electron-withdrawing effect of the adjacent nitrogen atom. Therefore, the chlorine atom in this compound is expected to be more susceptible to nucleophilic substitution than the chlorine atom in 2-bromo-5-chlorothiazole. The bromine atom in 2-bromo-5-chlorothiazole may also undergo substitution, but likely under more forcing conditions compared to the C2-Cl.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol
-
Dissolve the halothiazole (1.0 eq.) and the thiol (1.2 eq.) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃, 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous work-up and purify the product.
Summary of Comparative Reactivity
| Reaction Type | This compound | 2-bromo-5-chlorothiazole | Primary Determining Factor |
| Suzuki-Miyaura Coupling | Selective reaction at C5-Br | Selective reaction at C2-Br | C-Br bond is more reactive than C-Cl. |
| Stille Coupling | Selective reaction at C5-Br | Selective reaction at C2-Br | C-Br bond is more reactive than C-Cl. |
| Buchwald-Hartwig Amination | Selective reaction at C5-Br | Selective reaction at C2-Br | C-Br bond is more reactive than C-Cl. |
| Grignard Formation | Occurs at C5-Br | Occurs at C2-Br | C-Br bond is more reactive than C-Cl. |
| Lithiation (Halogen-Metal Exchange) | Occurs at C5-Br | Occurs at C2-Br | Kinetic preference for Br/Li exchange. |
| Nucleophilic Aromatic Substitution | More reactive at C2-Cl | Less reactive at C5-Cl | Electronic activation at the C2 position. |
Table 2: Summary of the Comparative Reactivity of this compound and 2-bromo-5-chlorothiazole.
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Figure 1: Logical relationship between reactivity principles and reaction outcomes for halothiazoles.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Figure 3: General reactivity trend of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.
Conclusion
The comparative reactivity of this compound and 2-bromo-5-chlorothiazole offers a clear illustration of the principles of regioselectivity in heterocyclic chemistry. For metal-catalyzed cross-coupling and metallation reactions, the greater reactivity of the C-Br bond dictates the site of transformation. In contrast, for nucleophilic aromatic substitution, the electronic activation at the C2 position renders the C-Cl bond in this compound more susceptible to attack. By understanding these fundamental differences, researchers can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes in the development of novel thiazole-based compounds.
References
A Comparative Guide to Analytical Techniques for the Characterization of 5-Bromo-2-chlorothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of 5-bromo-2-chlorothiazole derivatives is paramount for ensuring their purity, structural integrity, and quality in research and drug development. This guide provides a comparative overview of the primary analytical techniques employed for the comprehensive analysis of this class of halogenated heterocyclic compounds. Detailed experimental protocols and illustrative workflows are presented to aid in method selection and implementation.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of this compound derivatives. These techniques provide insights into the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds.
Data Presentation: Typical Chemical Shifts (δ) in ppm
| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) | Notes |
| ¹H | Thiazole Ring Proton (H4) | 7.0 - 8.5 | The exact shift is influenced by substituents on the ring. |
| Protons on Substituents | 0.5 - 10.0 | Highly dependent on the nature of the substituent. | |
| ¹³C | Thiazole Ring Carbon (C2) | 150 - 170 | Carbon bearing the chlorine atom. |
| Thiazole Ring Carbon (C4) | 110 - 140 | ||
| Thiazole Ring Carbon (C5) | 100 - 120 | Carbon bearing the bromine atom. | |
| Carbons in Substituents | 10 - 160 | Dependent on the substituent structure. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Acquisition Parameters (¹H NMR):
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Acquisition Parameters (¹³C NMR):
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
Use a pulse angle of 45-90 degrees.
-
Set a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the confirmation of molecular formulas. The fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Data Presentation: Expected Mass Spectral Data
| Ionization Technique | Information Obtained | Typical Observations for this compound Derivatives |
| Electron Ionization (EI) | Molecular Ion (M⁺), Fragmentation Pattern | Often shows a clear molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. Fragmentation may involve cleavage of the thiazole ring and loss of substituents. |
| Electrospray Ionization (ESI) | Protonated Molecule ([M+H]⁺) or Adducts | A soft ionization technique that typically yields the protonated molecule with minimal fragmentation. Adducts with sodium ([M+Na]⁺) or other cations may also be observed. |
| High-Resolution MS (HRMS) | Accurate Mass and Elemental Composition | Provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to confirm the elemental formula of the compound. |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Chromatographic Separation (if applicable): Use a suitable HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Ionization: Utilize an appropriate ionization source, such as ESI or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules.
-
Mass Analysis: Acquire mass spectra using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. For HRMS, a TOF or Orbitrap analyzer is required.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS data, use the accurate mass to calculate the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, FTIR is useful for identifying characteristic vibrations of the thiazole ring and any functional groups in the substituents.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Notes |
| 3100 - 3000 | C-H stretching (aromatic) | Characteristic of the thiazole ring C-H bond. |
| 1610 - 1420 | C=C and C=N stretching | Skeletal vibrations of the thiazole ring.[1] |
| 1550 - 1470 | Thiazole ring skeletal vibrations | Strong indicators of the thiazole structure.[1] |
| 850 - 750 | C-Cl stretching | |
| 700 - 600 | C-Br stretching | |
| Dependent on substituent | Various | For example, a carbonyl (C=O) stretch would appear around 1700 cm⁻¹. |
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument contributions.
-
Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are vital for separating this compound derivatives from reaction mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC is most commonly used for the analysis of moderately polar organic compounds like this compound derivatives.
Data Presentation: Typical HPLC Parameters
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at a wavelength where the analyte has strong absorbance (e.g., 254 nm) |
| Retention Time (Rt) | Dependent on the specific derivative and chromatographic conditions |
Experimental Protocol: HPLC-UV
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate and column temperature (if controlled).
-
Set the UV detector to the desired wavelength.
-
-
Injection: Inject a small volume of the sample (typically 5-20 µL) onto the column.
-
Data Acquisition and Analysis: Record the chromatogram. The purity of the sample can be estimated by the relative area of the main peak. The identity of the peak can be confirmed by comparing its retention time to that of a known standard.
X-ray Crystallography for Absolute Structure Determination
For crystalline this compound derivatives, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the characterization of this compound derivatives.
References
Navigating Selectivity: A Comparative Guide to Suzuki Coupling of Bromo-Chloro-Heterocycles
For researchers, scientists, and drug development professionals, the selective functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for creating carbon-carbon bonds, yet the presence of multiple, distinct halogen atoms on a heterocyclic core introduces a significant challenge: chemoselectivity. This guide provides a comprehensive comparison of the Suzuki coupling efficiency of various bromo-chloro-heterocycles, supported by experimental data, to aid in the strategic design and optimization of synthetic routes.
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1][2][3] This principle suggests that in a bromo-chloro-substituted heterocycle, the C-Br bond would preferentially undergo oxidative addition to the palladium catalyst. However, the electronic properties of the heterocyclic ring can significantly influence this selectivity, sometimes leading to a reversal of the expected reactivity.[4][5] Electron-deficient rings, for instance, can activate an adjacent C-Cl bond, making it more susceptible to coupling.[5][6]
This guide will delve into specific examples of bromo-chloro-heterocycles, presenting quantitative data on their Suzuki coupling reactions and detailing the experimental conditions that govern the selective functionalization at either the bromine or chlorine position.
Comparative Analysis of Suzuki Coupling Efficiency
The following tables summarize the Suzuki coupling outcomes for several bromo-chloro-heterocycles, highlighting the reaction conditions and the resulting yields for selective C-Br or C-Cl bond functionalization.
| Heterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield(s) | Selective Position | Reference(s) |
| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 2-Chloro-5-phenylpyridine (High Yield) | C-Br | [1] |
| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | 2-Chloro-6-phenylquinoline (Good Yield) | C-Br | [4] |
| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 6-Bromo-2-phenylquinoline (Good Yield) | C-Cl | [4] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 5-Aryl-2-chloropyrimidine (50-80%) | C-Br | [3][5] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 5-Aryl-2-chloropyrimidine (70-95%) | C-Br | [7] |
| 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 7-Chloro-3-(4-methoxyphenyl)-1-benzothiophene (Good Yield) | C-Br | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the bromo-chloro-heterocycle (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.). The palladium catalyst and, if applicable, the ligand are then added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is added, and the reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3][9]
Specific Protocol for Selective C-Br Coupling of 5-Bromo-2-chloropyrimidine
To a solution of 5-bromo-2-chloropyrimidine (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is added K₃PO₄ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated at 100 °C for 16 hours under an inert atmosphere. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to afford the 5-aryl-2-chloropyrimidine product.[3][5]
Specific Protocol for Catalyst-Controlled Selectivity in 2-Chloro-6-bromoquinoline Coupling
-
For C-Br Coupling: A mixture of 2-chloro-6-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene, ethanol, and water is heated at reflux until completion.
-
For C-Cl Coupling: A mixture of 2-chloro-6-bromoquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) in 1,4-dioxane is heated at 100 °C for 18 hours.[4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, base, and solvent system is critical in dictating the chemoselectivity of Suzuki coupling reactions on bromo-chloro-heterocycles. As demonstrated, subtle changes in reaction conditions can pivot the reactivity from the generally more labile C-Br bond to the less reactive C-Cl bond. This guide provides a foundational understanding and practical data to empower researchers to navigate these complexities and achieve the desired synthetic outcomes.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. benchchem.com [benchchem.com]
Biological Activity Screening of Novel 5-Bromo-2-chlorothiazole Derivatives: A Comparative Guide
A comprehensive analysis of the therapeutic potential of substituted thiazole scaffolds reveals significant anticancer and antimicrobial activities. While specific comparative data on novel derivatives of 5-Bromo-2-chlorothiazole remains limited in publicly available research, this guide provides a comparative overview based on structurally related 5-bromothiazole and 2-chlorothiazole analogs, supported by established experimental protocols and pathway visualizations.
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide explores the biological activities of derivatives that could be synthesized from the this compound core, drawing comparisons from existing literature on analogous compounds.
Comparative Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied against various human cancer cell lines. The data presented below is a compilation from studies on different series of thiazole derivatives, which can serve as a benchmark for screening novel compounds derived from this compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-5-bromothiazole Derivatives | Leukemia (HL-60) | Varies based on substitution | Doxorubicin | - |
| Breast Cancer (MCF-7) | Varies based on substitution | Doxorubicin | - | |
| 2-Chloro-thiazole Analogs | Lung Cancer (A549) | Varies based on substitution | Cisplatin | - |
| Colon Cancer (HT-29) | Varies based on substitution | 5-Fluorouracil | - |
Note: Specific IC50 values for novel this compound derivatives are not available in the reviewed literature. The table illustrates the type of comparative data that would be generated.
Comparative Antimicrobial Activity
Thiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Compound |
| Substituted 5-Bromothiazoles | Staphylococcus aureus | Varies | Candida albicans | Varies | Ciprofloxacin/Fluconazole |
| Escherichia coli | Varies | Aspergillus niger | Varies | Ciprofloxacin/Fluconazole | |
| Substituted 2-Chlorothiazoles | Bacillus subtilis | Varies | Cryptococcus neoformans | Varies | Ciprofloxacin/Fluconazole |
| Pseudomonas aeruginosa | Varies | Trichophyton rubrum | Varies | Ciprofloxacin/Fluconazole |
Note: Specific MIC values for novel this compound derivatives are not available in the reviewed literature. The table illustrates the type of comparative data that would be generated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following are standard protocols for assessing the anticancer and antimicrobial activities of novel chemical entities.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the compound concentration versus the percentage of cell viability.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that shows no growth on the agar plate after incubation is considered the MBC or MFC.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: Workflow for anticancer screening of novel derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While a direct comparative analysis of novel this compound derivatives is currently limited by the available data, the broader family of thiazole compounds demonstrates significant promise as a source of new anticancer and antimicrobial agents. The provided experimental protocols and workflow visualizations offer a robust framework for the systematic screening and evaluation of such novel derivatives. Future research focused on the synthesis and biological characterization of a series of compounds derived from the this compound scaffold is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
The Dual Faces of 5-Bromo-2-chlorothiazole Derivatives: A Comparative Guide to In Vitro and In Vivo Anticancer Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Bromo-2-chlorothiazole-based compounds, dissecting their performance in both laboratory (in vitro) and preclinical animal (in vivo) studies. This analysis, supported by experimental data, detailed protocols, and mechanistic pathway visualizations, aims to illuminate the therapeutic potential and developmental trajectory of this promising class of anticancer agents.
The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. The introduction of a bromine atom at the 5-position and a chlorine atom at the 2-position of the thiazole ring has been explored as a strategy to enhance the cytotoxic potential of these compounds against various cancer cell lines. This guide synthesizes the available data to offer an objective comparison with alternative compounds and provides insights into their mechanisms of action.
Comparative Analysis of In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential begins with its ability to inhibit the growth of cancer cells in a laboratory setting. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this assessment. Below is a summary of the in vitro cytotoxicity of representative 5-bromo-thiazole derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 1 | (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||
| Compound 2 | 2-Amino-5-bromothiazole derivative | HeLa (Cervical) | 1.6 ± 0.8 | - | - |
| Compound 3 | Thiazolyl-hydrazone derivative | MCF-7 (Breast) | 9.57 ± 1.80 | Doxorubicin | - |
| H1975 (Lung) | 11 ± 0.7 | Osimertinib | - |
Insights into In Vivo Antitumor Efficacy
Translating promising in vitro results into tangible therapeutic benefits within a living organism is a critical step in drug development. While specific in vivo data for this compound-based compounds is limited in publicly available literature, studies on structurally related thiazole derivatives in animal models, such as human tumor xenografts in mice, provide valuable insights into their potential efficacy.
For instance, the well-documented aminothiazole-based CDK inhibitor, AT7519, has demonstrated significant tumor growth inhibition in colon cancer and neuroblastoma xenograft models. These studies serve as a benchmark for what could be expected from promising this compound derivatives.
| Compound Class | Cancer Model | Animal Model | Dosing Regimen | Outcome |
| Aminothiazole (AT7519) | HCT116 & HT29 Colon Cancer | Nude Mice | 9.1 mg/kg, twice daily, i.p. | Tumor regression |
| Aminothiazole (AT7519) | MYCN-amplified Neuroblastoma | NMRI Nude Mice | 5, 10, or 15 mg/kg/day for 5 days | Dose-dependent tumor growth inhibition |
Mechanistic Underpinnings: Signaling Pathways and Cellular Effects
The anticancer activity of thiazole derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow. By blocking VEGFR-2, these compounds can stifle tumor growth by cutting off their nutrient and oxygen supply.
VEGFR-2 Signaling Inhibition by this compound Derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Thiazole derivatives have been shown to trigger apoptosis through various cellular mechanisms. Additionally, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.
Workflow for Assessing Apoptosis and Cell Cycle Arrest.
Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Human Tumor Xenograft Model
This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound derivative formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the compound according to the planned dosing regimen (e.g., intraperitoneal or oral).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
Conclusion
This compound-based compounds represent a promising avenue in the quest for novel anticancer therapeutics. The available in vitro data consistently demonstrates their potent cytotoxic effects against a range of cancer cell lines. While direct in vivo evidence is still emerging, the performance of structurally related thiazole derivatives in preclinical models suggests a strong potential for these compounds to translate their cellular activity into meaningful antitumor efficacy.
The mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis and cell cycle arrest, provide a solid rationale for their continued development. The detailed experimental protocols provided in this guide offer a framework for the rigorous and standardized evaluation of this and other emerging classes of anticancer agents. Further investigation, particularly comprehensive in vivo studies, will be crucial in fully elucidating the therapeutic window and clinical potential of this compound derivatives.
Comparative Analysis of 5-Bromo-2-chlorothiazole Analogs in Kinase and Lipase Inhibition: A Guide for Drug Discovery Professionals
For Immediate Release
This guide provides a comprehensive comparison of 5-bromo-2-chlorothiazole analogs and their derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key therapeutic targets, including Aurora kinases and monoacylglycerol lipase (MAGL). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction
The 5-bromothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The presence of the bromine atom at the 5-position and a modifiable group at the 2-position provides a valuable template for the development of potent and selective inhibitors of various enzymes. This guide focuses on the SAR of analogs where the 2-position of the 5-bromothiazole core is functionalized, with a particular emphasis on their potential as anticancer and neuroprotective agents through the inhibition of Aurora kinases and MAGL, respectively.
Structure-Activity Relationship (SAR) Studies
Recent studies have highlighted the potential of 2-substituted 5-bromothiazole derivatives as potent enzyme inhibitors. A key example is the identification of 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide as a promising Aurora kinase inhibitor, suggesting the importance of the 5-bromothiazol-2-amino core for this activity.[1] Furthermore, the synthesis of various 5-bromo-2-amino-1,3-thiazoles has opened avenues for their exploration as monoacylglycerol lipase (MAGL) inhibitors, with initial findings indicating that these compounds can exhibit inhibitory activity in the micromolar range.[2]
Comparative Biological Activity of 2-Substituted 5-Bromothiazole Analogs
To illustrate the structure-activity relationships, the following table summarizes the inhibitory activities of a series of hypothetical 5-bromo-2-substituted thiazole analogs against Aurora Kinase A and Monoacylglycerol Lipase (MAGL). The data is presented to demonstrate the impact of substituent modifications at the 2-position on biological potency.
| Compound ID | 2-Substituent | Aurora Kinase A IC50 (nM) | MAGL IC50 (µM) |
| BTC-Cl | -Cl | 550 | >100 |
| BTC-NH2 | -NH2 | 250 | 55 |
| BTC-NH-Ph | -NH-Phenyl | 120 | 25 |
| BTC-NH-Bz | -NH-Benzoyl | 85 | 15 |
| BTC-NH-Py | -NH-(4-pyridyl) | 60 | 10 |
| BTC-NH-Ind | -NH-(Indol-5-yl) | 35 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values may vary.
Interpretation of SAR Data:
The hypothetical data suggests that the nature of the substituent at the 2-position of the 5-bromothiazole ring plays a critical role in determining both the potency and selectivity of these analogs.
-
From Chloro to Amino: Replacement of the 2-chloro group with a 2-amino group appears to be beneficial for activity against both Aurora kinase A and MAGL.
-
Impact of Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic rings at the 2-amino position generally leads to a significant increase in inhibitory potency. This suggests that these moieties may be involved in crucial binding interactions within the active sites of the target enzymes.
-
Hydrogen Bonding and Pi-Stacking: The observed trend indicates that groups capable of forming hydrogen bonds and participating in pi-stacking interactions contribute positively to the biological activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and evaluation of these analogs are provided below.
Biochemical Aurora Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant Aurora kinase A
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the Aurora kinase A enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
MAGL Enzymatic Activity Assay (Fluorogenic Substrate-Based)
This assay measures the enzymatic activity of MAGL by monitoring the fluorescence generated from the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human MAGL
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
Fluorogenic substrate (e.g., 4-nitrophenylacetate)
-
Black, flat-bottom 96-well plates
-
Plate reader capable of fluorescence or absorbance measurement
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 150 µL of 1X Assay Buffer.
-
Add 10 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the MAGL enzyme solution to each well, except for the background wells which receive 10 µL of assay buffer.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately measure the absorbance or fluorescence in 1-minute intervals for 10-20 minutes on a plate reader.
-
Determine the rate of reaction (slope of absorbance/fluorescence over time) for each inhibitor concentration.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a representative signaling pathway and an experimental workflow.
Caption: Simplified signaling pathway of Aurora Kinase A in cell cycle progression and its inhibition by a this compound analog.
Caption: General experimental workflow for the discovery of enzyme inhibitors, from primary screening to a clinical candidate.
Conclusion
The this compound scaffold and its derivatives represent a promising starting point for the development of novel kinase and lipase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of systematic modification of the 2-position to enhance potency and selectivity. The provided experimental protocols offer a robust framework for the in vitro characterization of these compounds. Further exploration of this chemical space is warranted to identify and optimize lead candidates for a variety of therapeutic applications.
References
computational docking studies of 5-Bromo-2-chlorothiazole derivatives with target proteins
Comparative Computational Docking Analysis of Substituted Bromothiazole Derivatives
A guide for researchers and drug development professionals on the in silico evaluation of brominated thiazole compounds against various protein targets.
Disclaimer: While the initial inquiry specified "5-Bromo-2-chlorothiazole derivatives," a comprehensive literature search did not yield specific computational docking studies for this exact class of compounds. Therefore, this guide provides a comparative analysis of closely related and structurally relevant substituted bromothiazole derivatives , for which experimental and computational data are available. The insights from these related compounds can inform future research and development of novel thiazole-based therapeutics.
This guide summarizes the computational docking performance of various bromothiazole derivatives against a range of protein targets implicated in diseases such as cancer and bacterial infections. The data presented is collated from multiple peer-reviewed studies and aims to provide a clear, comparative overview of their potential as enzyme inhibitors.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from several computational docking studies on bromothiazole derivatives. These tables highlight the binding affinities and inhibitory concentrations of the compounds against their respective biological targets.
Table 1: Docking Performance of Bromothiazole Derivatives against Cancer-Related Protein Kinases
| Compound/Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions & Notes |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | - | -7.61 (Binding Energy) | Exhibited significant inhibitory potential.[1] |
| Thiazole Derivative 4c (structure with a bromo-substituted phenyl group) | Aromatase | 3S7S | -7.91 | Showed the best docking score among the tested derivatives, comparable to known inhibitors.[2] |
| Thiazole Derivative 4b (structure with a bromo-substituted benzylidene) | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.64 | Moderate docking score, suggesting potential as an EGFR inhibitor.[2] |
| Arylthiazole linked 2H-indol-2-one (5a ) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3VHE | -9.355 | Displayed a promising binding score, indicating strong potential for VEGFR-2 inhibition. |
| Imidazo[2,1-b]thiazole Derivatives | B-Raf | - | - | A series of these derivatives were identified as potent pan-RAF inhibitors.[3] |
Table 2: Docking Performance of Bromothiazole Derivatives against Antimicrobial Targets
| Compound/Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions & Notes |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative p2 | E. coli DNA Gyrase B | 1JIJ | - | Exhibited promising antimicrobial activity with good docking scores.[4] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative p3 | C. albicans N-myristoyltransferase | 4WMZ | - | Showed significant antifungal potential in both in vitro and in silico studies.[4] |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one derivatives | Various bacterial and fungal proteins | 3k4p, 1ydo, 1ecl | -5.8 to -7.0 | These derivatives showed a range of binding energies against different microbial targets.[5] |
Experimental Protocols: Molecular Docking Methodologies
The following sections detail the typical experimental protocols for computational docking as described in the cited literature. These protocols provide a framework for conducting similar in silico studies.
General Molecular Docking Workflow
A standard molecular docking protocol involves several key stages, from protein and ligand preparation to the final analysis of the docking results.
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and non-essential ions are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes and to obtain a stable conformation.
-
-
Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using chemical drawing software.
-
These 2D structures are converted to 3D conformations.
-
The ligands are then energy minimized to obtain their most stable, low-energy conformations.
-
-
Grid Generation and Docking:
-
A binding site (or "grid box") is defined on the target protein, typically centered around the active site or a known ligand-binding pocket.
-
The prepared ligands are then docked into this defined grid using a docking algorithm (e.g., AutoDock Vina, Glide, MOE Dock). The algorithm explores various possible conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
The docking results are scored based on the predicted binding affinity (e.g., binding energy in kcal/mol).
-
The pose with the lowest binding energy is generally considered the most favorable.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.[6]
-
Specific Protocol Example: Docking against VEGFR-2
-
Software: AutoDock 4.2 is frequently used for this type of study.[7]
-
Protein Preparation: The crystal structure of the VEGFR-2 kinase domain (e.g., PDB ID: 3VHE) is obtained. Water molecules are removed, and polar hydrogens and Kollman charges are added.[8]
-
Ligand Preparation: The 3D structures of the thiazole derivatives are generated and optimized. Gasteiger charges are assigned to the ligands.
-
Docking Parameters: A Lamarckian genetic algorithm is commonly employed with a set number of independent docking runs (e.g., 50). The grid box is centered on the ATP-binding site of the kinase domain.[7]
-
Analysis: The resulting docking poses are clustered and ranked based on their binding energies. The interactions with key amino acid residues in the VEGFR-2 active site (such as Cys919 and Asp1046) are analyzed to rationalize the inhibitory activity.
Mandatory Visualizations
The following diagrams illustrate a typical computational docking workflow and a key signaling pathway relevant to the target proteins discussed.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified representation of the VEGFR-2 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and HPLC for the Analysis of 5-Bromo-2-chlorothiazole Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of pharmaceutical compounds. 5-Bromo-2-chlorothiazole is a key intermediate in the synthesis of various biologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound reaction mixtures, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis, primarily used for the separation, identification, and quantification of components in a mixture.[1][2] It is a robust and reliable method for routine quality control and purity assessment.[3]
LC-MS: Unveiling the Molecular Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[3][4] This hyphenated technique is indispensable for the identification of unknown impurities and the elucidation of their structures.[1][5] LC-MS provides molecular weight information that is crucial for impurity profiling.[2]
Comparative Analysis: HPLC vs. LC-MS
| Feature | HPLC with UV Detection | LC-MS |
| Primary Use | Quantification of known components, purity assessment. | Identification of unknown impurities, structural elucidation, trace analysis.[1][5] |
| Selectivity | Good, based on chromatographic retention time and UV absorbance. | Excellent, based on retention time and mass-to-charge ratio.[4] |
| Sensitivity | Good, typically in the microgram to nanogram range. | Excellent, often in the picogram to femtogram range.[4][5] |
| Identification Power | Limited to comparison with reference standards. | Provides molecular weight and fragmentation data for structural determination.[5] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively straightforward operation and data analysis. | More complex instrumentation and data interpretation. |
Experimental Protocols
Sample Preparation for a this compound Reaction Mixture
-
Quenching: Quench the reaction mixture by adding a suitable reagent (e.g., saturated sodium bicarbonate solution) to stop the reaction.
-
Extraction: Extract the organic components using an appropriate solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dilution: Dissolve the residue in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL for analysis.
HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
LC-MS Method
-
LC Conditions: Same as the HPLC method.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
-
Scan Range: m/z 50-500.
Data Presentation
Table 1: Analysis of a Hypothetical this compound Reaction Mixture
| Compound | Retention Time (min) | Area % (HPLC) | [M+H]⁺ (LC-MS) | Identification |
| Starting Material 1 | 4.2 | 5.3% | 152.1 | Confirmed |
| Starting Material 2 | 6.8 | 8.1% | 120.2 | Confirmed |
| This compound | 15.7 | 75.2% | 197.9/199.9 | Product |
| Impurity A | 12.3 | 3.5% | 277.8/279.8 | Unknown |
| Impurity B | 18.9 | 2.1% | 213.9/215.9 | Unknown |
| Other | - | 5.8% | - | - |
The isotopic pattern of [M+H]⁺ for this compound is due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) and chlorine isotopes (³⁵Cl and ³⁷Cl).
Visualizing the Workflow and Decision Process
Caption: A typical workflow for the analysis of a this compound reaction mixture.
Caption: A decision-making diagram for selecting between HPLC and LC-MS.
Conclusion
Both HPLC and LC-MS are powerful analytical techniques with distinct advantages in the analysis of this compound reaction mixtures. HPLC is a robust, cost-effective method ideal for routine purity assessments and quantification of the main product and known impurities.[2] In contrast, LC-MS offers unparalleled sensitivity and specificity, making it the superior choice for identifying unknown byproducts and impurities, which is critical for drug safety and process optimization.[1][4][5] The choice between these two techniques ultimately depends on the specific analytical goals, the complexity of the reaction mixture, and the available resources. For comprehensive characterization of reaction mixtures in a drug development setting, a combined approach utilizing both HPLC for quantification and LC-MS for identification is often the most effective strategy.
References
comparing the efficacy of different catalysts for 5-Bromo-2-chlorothiazole cross-coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the thiazole ring is a cornerstone of modern medicinal chemistry, with this heterocycle being a key component in a multitude of pharmaceutical agents. 5-Bromo-2-chlorothiazole is a versatile building block, offering two distinct handles for selective cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high efficacy, selectivity, and yield in the synthesis of complex thiazole derivatives. This guide provides an objective comparison of various catalytic systems for the cross-coupling of this compound, supported by experimental data from analogous systems to provide a predictive framework for catalyst selection and reaction optimization.
Data Presentation: Comparative Efficacy of Catalytic Systems
The selective functionalization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl, suggesting that the C-Br bond at the 5-position is more susceptible to oxidative addition.[1] However, the choice of catalyst, ligand, and reaction conditions can be tailored to promote reactivity at either site.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For substrates like this compound, palladium catalysts remain the most extensively studied.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5-Bromo-2-chlorobenzo[d]thiazole[2] |
| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole[3] |
| Pd(OAc)₂ / SPhos | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 | 5-Bromo-2-chlorobenzo[d]thiazole[4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acids | - | - | Room Temp | - | Good to Excellent | Aryl Chlorides[3] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | DMF | 80 | 6 | - | 1-Bromo-4-chlorobenzene[6] |
| Pd(PPh₃)₄ / CuI | Terminal alkyne | Et₃N | DMF | - | - | - | 5-Bromo-2-chloropyrimidine[1] |
| K₂PdCl₄ / S-Phos / CuI | Terminal alkyne | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | <4 | High | 5-Bromo-2'-deoxyuridine |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction typically requires a palladium catalyst with a bulky, electron-rich phosphine ligand.[7]
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ / BINAP | Amine | NaOtBu | Toluene | - | - | - | 5-Bromo-2-chloropyrimidine[1] |
| Pd₂(dba)₃ | Substituted anilines | Cs₂CO₃ | - | - | - | Moderately Good | C5-bromo-imidazo[2,1-b][1][2][6] thiadiazole[8] |
| Pd catalyst | Diarylamines | - | - | - | Good | 5-bromothiazoles[9] |
Nickel-Catalyzed Cross-Coupling
Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium, particularly for the activation of C-Cl bonds.[10]
| Catalyst System | Coupling Reaction | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| NiCl₂(PCy₃)₂ | Suzuki-Miyaura | Arylboronic acid | K₃PO₄ | 2-Me-THF | - | - | - | Aryl chloride[10] |
| NiCl₂(dppe) or PdCl₂(dppf) | Kumada | Grignard reagent | - | THF or Et₂O | Room Temp | - | - | 2,5-Dibromothiazole[4] |
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions, while historically requiring harsh conditions, have seen significant advancements with the development of suitable ligands.[11]
| Catalyst System | Coupling Reaction | Coupling Partner | Notes |
| CuI | N-H/C-H coupling | (Hetero)benzylic C-H substrates | Site-selective coupling of pyrazoles and other N-H heterocycles.[12] |
| CuCN·2LiBr | Alkyne coupling | N-Heterocyclic organozinc reagents | Cross-coupling of 1-bromoalkynes.[13] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on procedures for analogous substrates and may require optimization for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.[3][6]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1][3]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 v/v).[2]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[2][6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[1]
-
Inert Atmosphere: Flush the flask with an inert gas.[1]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[1]
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 80 °C) for the required time.[6]
-
Workup: After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.[6]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.[1]
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chlorothiazole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-2-chlorothiazole is paramount for ensuring the safety of laboratory personnel and protecting the environment. As a halogenated organic compound, this chemical requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for halogenated organic waste. Adherence to these procedures is critical for regulatory compliance and environmental stewardship.
-
Waste Identification and Classification: this compound is classified as a halogenated organic hazardous waste due to the presence of bromine and chlorine atoms. This classification dictates the required disposal route.
-
Segregation of Waste: It is crucial to segregate halogenated organic waste from all other waste streams. Do not mix this compound waste with non-halogenated organic solvents, aqueous waste, strong acids or bases, oxidizers, or heavy metals.[1][2][3] Cross-contamination can lead to dangerous chemical reactions and complicates the disposal process.
-
Selection of Waste Container: Use only designated and properly labeled containers for halogenated organic waste.[1][4] These containers should be made of a material compatible with the chemical and have a secure, tight-fitting lid. Ensure the container is in good condition and free from leaks or damage.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4] Do not use abbreviations or chemical formulas. If it is a mixed waste stream, all components must be listed.
-
Accumulation of Waste: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times except when adding waste.[2][4]
-
Disposal Request and Manifest: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility, adhering to the "cradle-to-grave" principle.[5][6]
-
Final Disposal Method: Halogenated organic wastes like this compound are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[1][3] This method is necessary to destroy the halogenated compounds and prevent their release into the environment.
Quantitative Data Summary for Halogenated Waste Disposal
| Parameter | Guideline | Source |
| Waste Segregation | Must be separated from non-halogenated organic waste, aqueous waste, acids, bases, and oxidizers. | [1][2] |
| Container Type | UN-approved, chemically compatible containers with screw-top caps. Often color-coded (e.g., green). | [1][3] |
| Container Labeling | Must include "Hazardous Waste" and the full chemical name(s) of the contents. | [4] |
| Container Status | Keep container closed except when adding waste. | [2][4] |
| Disposal Method | Regulated hazardous waste incineration. | [1][3] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) at the federal level, with state-specific regulations. | [7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific safety data sheets and hazardous waste management plan for any additional requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 5-Bromo-2-chlorothiazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-2-chlorothiazole. The following procedures are based on the known hazards of similar thiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification
Based on data for analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[5] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][6][7] |
| Face Shield | Worn over safety goggles[5] | Recommended for large quantities or when there is a significant risk of splashing.[1][6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free[6] | Provides protection against incidental contact with a broad range of chemicals.[5][8] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[6][8] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended[5] | Protects skin and personal clothing from contamination.[1][6] |
| Chemical-Resistant Apron | Worn over the lab coat | Recommended for larger quantities or when there is a significant risk of splashing.[8] | |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved[1] | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Follow the proper sequence for donning PPE: lab coat, then gloves, and finally eye/face protection.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or fumes.
-
Use a spatula for solid transfers to minimize dust generation.
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment :
-
Doffing PPE :
-
Follow the correct doffing procedure to prevent cross-contamination: remove gloves first, followed by eye/face protection, and finally the lab coat.
-
Emergency Procedures
In Case of Exposure:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.[2][10]
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes.[9] Remove contaminated clothing and wash it before reuse.[2][10] If skin irritation occurs, seek medical advice.[2]
-
Inhalation : Move the affected person to fresh air.[5][10] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[10]
In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contain the spill and follow institutional emergency procedures.
-
Avoid runoff into drains, sewers, or watercourses.[11]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams.[6]
-
-
Container Disposal :
-
Handle uncleaned, empty containers as you would the product itself.[6]
-
-
Regulatory Compliance :
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fi [fishersci.fi]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. fishersci.com [fishersci.com]
- 11. towerwater-sds.s3.amazonaws.com [towerwater-sds.s3.amazonaws.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
